2-Amino-3-bromo-5-chlorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromo-5-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYLAELWYGJTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607388 | |
| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-84-3 | |
| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-amino-3-bromo-5-chlorobenzonitrile, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in these fields.
Introduction
This compound is an aromatic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1] Its unique substitution pattern, featuring an amino group, a nitrile group, and two different halogen atoms, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The presence of multiple reactive sites allows for selective functionalization, making it a key component in the development of novel therapeutic agents and functional materials.[1]
Primary Synthesis Pathway: Electrophilic Bromination
The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 2-amino-5-chlorobenzonitrile. In this reaction, the electron-donating amino group activates the aromatic ring, directing the incoming bromine electrophile to the ortho and para positions. Given that the para position is occupied by a chlorine atom, the bromination selectively occurs at the ortho position (C3) to the amino group.
Two primary brominating agents are typically used for this transformation: elemental bromine (Br₂) and N-bromosuccinimide (NBS).
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using either bromine in acetic acid or N-bromosuccinimide.
Method A: Bromination using Bromine in Acetic Acid
This protocol is adapted from procedures for the bromination of similar activated aromatic amines.
Materials:
-
2-amino-5-chlorobenzonitrile
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears.
-
Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Method B: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative to using elemental bromine.
Materials:
-
2-amino-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or Dichloromethane)
-
Water
-
Ethyl Acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x volumes) to remove succinimide.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation
While specific yield and purity data for the direct synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes key properties of the starting material and the final product. Yields for analogous bromination reactions of activated anilines are often reported in the range of 70-90%.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Amino-5-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | Solid |
| This compound | C₇H₄BrClN₂ | 231.48 | Solid |
Characterization Data (Predicted/Typical):
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.5-7.8 (m, 2H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ 145-150 (C-NH₂), 130-135 (Ar-C), 115-120 (Ar-C), 110-115 (C-Br), 100-105 (C-CN) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 2220-2230 (C≡N stretching), 1600-1620 (N-H bending), 800-850 (C-Cl stretching), 600-700 (C-Br stretching) |
| Mass Spec (EI) | m/z 230, 232 (M⁺, isotopic pattern for Br) |
Logical Relationships in Synthesis
The regioselectivity of the bromination is a key aspect of this synthesis. The following diagram illustrates the directing effects of the substituents on the starting material.
Caption: Analysis of substituent directing effects in the bromination reaction.
Conclusion
The synthesis of this compound is readily achievable through the electrophilic bromination of 2-amino-5-chlorobenzonitrile. This guide provides detailed protocols and a theoretical framework for this synthesis, which should serve as a valuable resource for researchers in organic synthesis and drug discovery. The choice between using elemental bromine or N-bromosuccinimide will depend on the specific laboratory conditions and safety considerations. Further optimization of reaction conditions may be necessary to achieve high yields and purity.
References
A Comprehensive Technical Guide to 2-Amino-3-bromo-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-bromo-5-chlorobenzonitrile is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group and deactivating halogen and nitrile moieties, provides a rich platform for diverse chemical transformations. This document provides an in-depth overview of the physicochemical properties, synthesis, and known biological interactions of this compound, serving as a technical resource for professionals in research and development.
Physicochemical Properties
This compound is a solid at room temperature, characterized by its well-defined melting point and limited solubility in water.[1] The presence of multiple functional groups, including an amino group capable of hydrogen bonding and halogen atoms, dictates its crystal packing and physical characteristics.[1]
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 914636-84-3 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [1][2] |
| Molecular Weight | 231.48 g/mol | [1][2] |
| Melting Point | 138-140°C | [1] |
| Appearance | Solid (form not specified) | [1] |
| Water Solubility | 0.0799 mg/mL (0.000345 mol/L) | [1] |
| LogP | 2.8 | [1] |
| SMILES | C1=C(C=C(C(=C1C#N)N)Br)Cl | [1] |
| InChI | InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | [1] |
| InChI Key | BWYLAELWYGJTEX-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound can be approached through electrophilic aromatic substitution, leveraging the directing effects of the substituents on the benzonitrile ring. A common strategy involves the bromination of a pre-existing aminobenzonitrile derivative.[3]
Experimental Protocol: Proposed Synthesis
A plausible synthetic route involves the direct bromination of 2-amino-5-chlorobenzonitrile. The amino group is a strong activating and ortho-, para-directing group, making the position ortho to it (and meta to the nitrile) susceptible to electrophilic attack.
Reaction Scheme:
2-amino-5-chlorobenzonitrile + Brominating Agent → this compound
Materials:
-
2-amino-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzonitrile in a suitable solvent such as acetonitrile.
-
Reagent Addition: Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution at room temperature while stirring.
-
Reaction Progression: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques. While specific spectral data is not publicly available, characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and weight.
Caption: General workflow for the synthesis and analysis.
Biological Activity and Interactions
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.[3] Its biological activity is an area of active research, with preliminary studies indicating interactions with key metabolic enzymes.
Inhibition of Cytochrome P450 Enzymes
Research has identified this compound as an inhibitor of Cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.[3] These enzymes are critical components of drug metabolism pathways in the liver. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially causing drug-drug interactions. This property makes the compound a subject of interest in drug development for understanding and predicting metabolic profiles.
Caption: Inhibition of Cytochrome P450 enzymes.
Stability and Handling
Chemical Stability
This compound is generally stable under standard storage conditions. However, it is incompatible with strong oxidizing agents, which can lead to hazardous reactions.[3] The amino group is particularly susceptible to oxidation.[3]
Thermal and Photochemical Stability
The compound has limited stability when exposed to high temperatures or ultraviolet radiation.[3] Thermal decomposition can produce toxic fumes, including nitrogen oxides, hydrogen bromide, and hydrogen chloride.[3] As with many halogenated aromatic compounds, it is susceptible to photodegradation.[3]
Handling and Safety
Due to its potential toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] In case of contact, affected skin should be washed thoroughly with water.[1]
Conclusion
This compound is a chemical intermediate with a distinct set of physicochemical properties that make it valuable for synthetic applications. Its role as an inhibitor of key drug-metabolizing enzymes highlights its importance in pharmacological research and drug development. A thorough understanding of its synthesis, characterization, and handling is essential for its safe and effective utilization in the laboratory and beyond. Further research into its biological activities and applications in materials science is warranted.
References
2-Amino-3-bromo-5-chlorobenzonitrile: A Technical Overview for Researchers
An in-depth guide to the chemical properties, synthesis, and applications of the versatile research chemical, 2-Amino-3-bromo-5-chlorobenzonitrile, tailored for researchers, scientists, and professionals in drug development.
Compound Identification
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₄BrClN₂[1]
-
Canonical SMILES: C1=C(C=C(C(=C1C#N)N)Br)Cl[1]
-
InChI Key: BWYLAELWYGJTEX-UHFFFAOYSA-N[1]
The structure of this compound is characterized by a benzene ring substituted with an amino group, a bromine atom, a chlorine atom, and a nitrile group. This unique combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.[1]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 231.48 g/mol | [1] |
| Melting Point | 138-140 °C | [1] |
| Water Solubility | 0.0799 mg/mL | [1] |
| LogP | 2.8 | [1] |
| Appearance | Off-white to pale brown crystalline powder | N/A |
The low water solubility and a LogP value of 2.8 indicate the hydrophobic nature of the compound, suggesting a preference for organic phases.[1]
Synthesis and Experimental Protocols
Synthetic Route Overview
This compound can be synthesized through various methods, with a common approach being the electrophilic bromination of a substituted aminobenzonitrile precursor.[1] The presence of the activating amino group and deactivating halogen and nitrile groups on the aromatic ring presents a unique challenge in achieving high regioselectivity.
Experimental Protocol: Bromination of 2-Amino-5-chlorobenzonitrile
A plausible method for the synthesis of this compound involves the direct bromination of 2-amino-5-chlorobenzonitrile.[1] The following is a representative experimental protocol:
Materials:
-
2-Amino-5-chlorobenzonitrile
-
Bromine
-
Dichloromethane (or another suitable inert solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-5-chlorobenzonitrile in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane to the cooled solution via a dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization: The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[1]
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
-
Intermediate in Drug Synthesis: Its unique substitution pattern makes it a valuable precursor for creating diverse molecular scaffolds.[1] The presence of amino, bromo, and chloro groups allows for a variety of chemical transformations, including nucleophilic substitution, acylation, and cross-coupling reactions.[1]
-
Research Chemical: It is utilized in proteomics and biochemical research to study protein interactions and functions.[1]
-
Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are important in drug metabolism.[1] This potential interaction warrants further investigation for its implications in drug efficacy and metabolism.
Visualization of Synthetic Pathway
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Spectroscopic Profile of 2-Amino-3-bromo-5-chlorobenzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Amino-3-bromo-5-chlorobenzonitrile (CAS No. 914636-84-3) is a substituted aromatic nitrile with a molecular formula of C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . Its structure, featuring an amino group, a nitrile group, and two different halogen atoms on the benzene ring, makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate spectroscopic data is crucial for confirming the identity, purity, and structure of this compound in any research or development setting.
Despite a thorough search of scientific literature, chemical databases, and supplier documentation, specific, quantitative experimental spectroscopic data for this compound could not be retrieved. Certificates of Analysis from various suppliers are noted to be available upon request but are not publicly accessible. Therefore, this guide will proceed by outlining the expected spectroscopic features and the standard methodologies used for their acquisition.
Expected Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on its structure. These are predictive and await experimental verification.
Table 1: Predicted ¹H NMR and ¹³C NMR Data
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| ~ 7.5 - 8.0 | Doublet | Aromatic CH | ~ 110 - 115 |
| ~ 7.2 - 7.6 | Doublet | Aromatic CH | ~ 115 - 120 |
| ~ 4.5 - 5.5 | Broad Singlet | -NH₂ | ~ 118 - 122 |
| ~ 120 - 125 | |||
| ~ 135 - 140 | |||
| ~ 145 - 150 | |||
| ~ 115 - 120 |
Note: Predicted chemical shifts are highly dependent on the solvent used.
Table 2: Expected IR Absorption Bands
| Frequency (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 | Amino (-NH₂) | N-H Stretch |
| 2240 - 2220 | Nitrile (-C≡N) | C≡N Stretch |
| 1650 - 1550 | Aromatic Ring | C=C Stretch |
| 1640 - 1560 | Amino (-NH₂) | N-H Bend |
| 1350 - 1250 | Aromatic Amine | C-N Stretch |
| 800 - 600 | C-Br, C-Cl | C-X Stretch |
Table 3: Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| ~ 230, 232, 234 | Molecular Ion Peak [M]⁺ (Isotopic pattern due to Br and Cl) |
| Fragments | Loss of Br, Cl, CN, NH₂ |
Experimental Protocols
The acquisition of the spectroscopic data outlined above would typically involve the following standard experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.
Conclusion
While a comprehensive set of experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a foundational understanding of the expected spectral characteristics and the standard methodologies for their acquisition. For researchers and drug development professionals working with this compound, it is imperative to obtain a Certificate of Analysis from the supplier or to perform the spectroscopic analyses detailed herein to ensure the identity and purity of the material. The presented workflow serves as a standard operating procedure for the characterization of this and other novel chemical entities.
The Synthetic Versatility of 2-Amino-3-bromo-5-chlorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-bromo-5-chlorobenzonitrile is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. The strategic placement of an amino group, a bromine atom, a chlorine atom, and a nitrile moiety on the benzene ring imparts a unique and versatile reactivity profile. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in key synthetic transformations such as palladium-catalyzed cross-coupling reactions and the synthesis of quinazoline derivatives. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction pathways are presented to facilitate its use in research and drug development.
Introduction
Substituted benzonitriles are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1] The title compound, this compound, is a trifunctionalized arene that offers multiple reaction sites for diversification. The electron-donating amino group activates the ring towards electrophilic substitution and serves as a nucleophile, while the bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nitrile and chloro groups influence the regioselectivity of these transformations and can themselves be subjected to further chemical modifications. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex molecules, most notably quinazoline and quinazolinone frameworks, which are core structures in numerous biologically active compounds, including kinase inhibitors.[2][3]
Core Reactivity
The reactivity of this compound is governed by the interplay of its substituents. The amino group strongly directs electrophiles to the ortho and para positions, although steric hindrance from the adjacent bromine atom will influence this. The bromine atom is the most labile site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The nitrile group can undergo hydrolysis, reduction, or participate in cyclization reactions to form heterocyclic rings.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, primarily at the C-Br bond.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide and an organoboron species.[4] This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups. While specific data for this compound is not abundant in the literature, the reactivity of similar unprotected ortho-bromoanilines suggests that high yields can be achieved with appropriate catalyst and ligand systems.[4][5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related o-Bromoanilines [4][5]
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 92 |
| 3 | 2-Bromoaniline | (4-Acetylphenyl)boronic acid | CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 60 | 80 |
| 4 | 2-Bromo-4-nitroaniline | Pyridine-3-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol).[6] The mixture is degassed and heated under an inert atmosphere at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[6]
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7] This reaction allows for the introduction of a wide range of primary and secondary amines at the C-3 position of the benzonitrile core. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.[8]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Related Bromoanilines [7][8][9]
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoaniline | Aniline | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 110 | 91 |
| 2 | 1-Bromo-2-aminobenzene | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 88 |
| 3 | 2-Bromo-4-chloroaniline | Benzophenone imine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 95 |
| 4 | 5-Bromo-pyridin-2-amine | N-Methylaniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried, sealable reaction tube, this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) are combined.[7] The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the tube is sealed and heated to 100-120 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[7]
Synthesis of Quinazoline Derivatives
One of the most significant applications of 2-aminobenzonitriles is in the synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities.[10] The amino and nitrile groups of this compound can participate in cyclization reactions with various electrophiles to construct the quinazoline ring system.
Table 3: Representative One-Pot Syntheses of Quinazolines from 2-Aminobenzonitriles [11][12]
| Entry | 2-Aminobenzonitrile | Reagents | Catalyst/Conditions | Product | Yield (%) |
| 1 | 2-Aminobenzonitrile | Aldehyde, Alcohol | CuI, DMAP, O₂ | 4-Alkoxy-2-arylquinazoline | 41-88 |
| 2 | 2-Aminobenzonitrile | Aldehyde, NH₄OAc | DMAP | 2,4-Disubstituted quinazoline | 67-98 |
| 3 | o-Bromobenzonitrile | Aldehyde, aq. NH₃ | CuBr, L-proline, Cs₂CO₃, H₂O | 2-Arylquinazolin-4(3H)-one | up to 83 |
| 4 | Isatoic Anhydride | Benzylamine, NCTS | LiHMDS, 1,4-Dioxane | 2-Amino-3-benzylquinazolin-4(3H)-one | up to 85 |
Experimental Protocol: General Procedure for Quinazoline Synthesis
A mixture of this compound (1.0 mmol), an aldehyde (1.2 mmol), and a nitrogen source (e.g., ammonium acetate, 2.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is heated to reflux.[3] The reaction can be catalyzed by a Lewis or Brønsted acid. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired 6-chloro-8-bromo-quinazoline derivative.[3]
Experimental Workflows and Signaling Pathways
The synthetic utility of this compound is best illustrated through its incorporation into multi-step synthetic sequences for the preparation of biologically active molecules. For instance, its derivatives are being investigated as kinase inhibitors, which are crucial in cancer therapy.
Synthetic Workflow for Kinase Inhibitor Scaffolds
The following diagram illustrates a plausible synthetic workflow for the elaboration of this compound into a core scaffold for kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).
Role in Targeting Signaling Pathways
Quinazoline derivatives synthesized from this compound are known to function as ATP-competitive inhibitors of various protein kinases.[13] A prominent example is the inhibition of the EGFR signaling pathway, which is often dysregulated in cancer. By blocking the ATP-binding site of the EGFR tyrosine kinase, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its rich functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions at the bromine position and the facile construction of the quinazoline ring system are particularly noteworthy. The insights and protocols provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to harness the full synthetic potential of this compound in their endeavors. Further exploration of its reactivity is warranted and will undoubtedly lead to the discovery of novel molecules with important applications.
References
- 1. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. aurigeneservices.com [aurigeneservices.com]
- 12. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Solubility Profile of 2-Amino-3-bromo-5-chlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-Amino-3-bromo-5-chlorobenzonitrile, a crucial intermediate in pharmaceutical synthesis. The document summarizes known solubility parameters, outlines a general experimental protocol for solubility determination, and presents a plausible synthetic pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Solubility Data
Quantitative and Qualitative Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Water | 0.0799 mg/mL[1] | Very low solubility[1] |
| Methanol | Data not available | Related compounds show solubility[1] |
| Chloroform | Data not available | Related compounds show solubility[1] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Related compounds show solubility[1] |
It is important to note that the limited aqueous solubility is consistent with the hydrophobic nature of the molecule, which contains bromo and chloro substituents.[1] The partition coefficient (LogP) of 2.8 further indicates a preference for lipophilic environments.[1] For drug development purposes, the low water solubility suggests that formulation strategies such as co-solvents, surfactants, or advanced drug delivery systems may be necessary to enhance its bioavailability.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mg/mL or mol/L at the specified temperature.
-
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. The following diagram illustrates a plausible synthetic route.
Caption: Plausible synthesis route for this compound.
This workflow demonstrates a common synthetic strategy where the starting material, 2-Amino-5-chlorobenzonitrile, undergoes a bromination reaction to yield the final product. The choice of brominating agent and solvent is critical for achieving high yield and selectivity. N-Bromosuccinimide (NBS) is often used as a milder and more selective brominating agent compared to molecular bromine. The reaction is typically carried out in a suitable organic solvent such as acetonitrile.
This technical guide provides a foundational understanding of the solubility and synthesis of this compound. Further experimental work is necessary to establish a comprehensive quantitative solubility profile in various pharmaceutically relevant solvents. The provided experimental protocol and synthesis workflow can serve as a valuable starting point for such investigations.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-amino-5-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. This document details the theoretical basis for the regioselectivity of these reactions and provides detailed experimental protocols for several key transformations, including halogenation, nitration, and formylation. Quantitative data from related reactions are summarized to provide insight into expected outcomes.
Core Concepts: Directing Effects and Reactivity
The regioselectivity of electrophilic aromatic substitution on 2-amino-5-chlorobenzonitrile is governed by the interplay of the electronic effects of its three substituents: the amino (-NH₂), chloro (-Cl), and cyano (-CN) groups.
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. This significantly increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.
-
Chloro Group (-Cl): The chloro group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs.
-
Cyano Group (-CN): The cyano group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It is a meta-director.
Overall Directing Effect: The strongly activating and ortho, para-directing effect of the amino group is the dominant influence on the regioselectivity of electrophilic substitution reactions of 2-amino-5-chlorobenzonitrile. Therefore, incoming electrophiles are expected to substitute at the positions ortho or para to the amino group. The available positions are C4 and C6 (ortho) and the already substituted C5 (para). Steric hindrance from the adjacent cyano group might influence the ratio of substitution at C4 versus C6. Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6.
dot
Caption: Directing effects of substituents on 2-amino-5-chlorobenzonitrile.
Halogenation
Halogenation introduces a halogen atom onto the aromatic ring. Due to the activating nature of the amino group, these reactions are expected to proceed readily.
Bromination
Direct bromination of 2-amino-5-chlorobenzonitrile is anticipated to occur at the positions ortho to the amino group.
Experimental Protocol (Proposed)
-
Materials: 2-amino-5-chlorobenzonitrile, Acetic Acid, Bromine.
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from ethanol or by column chromatography.
-
Iodination
Iodination can be achieved using various iodinating agents, with iodine monochloride or a mixture of iodine and an oxidizing agent being common choices.
Experimental Protocol (Adapted from Iodination of 2-aminobenzonitrile)
-
Materials: 2-amino-5-chlorobenzonitrile, Acetic Acid, Ammonium Iodide, 30% Hydrogen Peroxide.
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) and ammonium iodide (1.0 eq) in acetic acid.
-
Slowly add 30% aqueous hydrogen peroxide (6.5 eq) dropwise to the solution at 30 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Adjust the pH to approximately 8 with a 20% sodium hydroxide solution.
-
Stir the mixture at room temperature for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the product to obtain 2-amino-4-iodo-5-chlorobenzonitrile.
-
Nitration
Nitration of anilines can be complex due to the basicity of the amino group, which can react with the acidic nitrating mixture, leading to the formation of anilinium ions that are meta-directing and deactivated. To circumvent this, the amino group is often protected as an acetamide before nitration.
Experimental Protocol (Proposed via Acetanilide Intermediate)
Step 1: Acetylation of 2-amino-5-chlorobenzonitrile
-
Materials: 2-amino-5-chlorobenzonitrile, Acetic Anhydride, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzonitrile in glacial acetic acid.
-
Add acetic anhydride and heat the mixture under reflux for 30 minutes.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated 2-acetamido-5-chlorobenzonitrile by filtration, wash with water, and dry.
-
Step 2: Nitration of 2-acetamido-5-chlorobenzonitrile
-
Materials: 2-acetamido-5-chlorobenzonitrile, Concentrated Sulfuric Acid, Concentrated Nitric Acid.
-
Procedure:
-
Add 2-acetamido-5-chlorobenzonitrile to concentrated sulfuric acid at 0-5 °C.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture for 1-2 hours at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water, and dry.
-
Step 3: Hydrolysis of the Nitro-acetanilide
-
Materials: Nitrated acetanilide, Sulfuric Acid, Water.
-
Procedure:
-
Heat the nitrated acetanilide with a mixture of concentrated sulfuric acid and water under reflux for 1-2 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-2-amino-5-chlorobenzonitrile.
-
Filter, wash with water, and purify by recrystallization.
-
Friedel-Crafts Reactions
Direct Friedel-Crafts alkylation and acylation of anilines are generally not feasible because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[1] Therefore, these reactions are typically performed on the corresponding acetanilide, followed by deprotection.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds.[2][3] Given the activating nature of the amino group, 2-amino-5-chlorobenzonitrile is a potential substrate for this reaction.
Experimental Protocol (Proposed)
-
Materials: 2-amino-5-chlorobenzonitrile, Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
Cool DMF to 0 °C in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the DMF, keeping the temperature below 10 °C to form the Vilsmeier reagent.
-
Add 2-amino-5-chlorobenzonitrile (1.0 eq) portion-wise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a sodium hydroxide solution to precipitate the formylated product.
-
Filter the product, wash with water, and purify by recrystallization or column chromatography.
-
Data Presentation
The following tables summarize expected products and representative yields for electrophilic substitution reactions on anilines and related compounds, providing a basis for predicting the outcomes for 2-amino-5-chlorobenzonitrile.
| Reaction | Reagents | Substrate | Product(s) | Yield (%) | Reference (Analogous) |
| Bromination | Br₂ / Acetic Acid | 2-Amino-3-chlorobenzonitrile | 2-Amino-5-bromo-3-chlorobenzonitrile | - | General Principle |
| Iodination | I₂, H₂O₂ / Acetic Acid | 2-Aminobenzonitrile | 2-Amino-5-iodobenzonitrile | 92.6 | [4] |
| Nitration | HNO₃, H₂SO₄ | Acetanilide | p-Nitroacetanilide | High | [5] |
| Formylation | POCl₃, DMF | N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | High | General Principle |
Visualizations
dot
Caption: General experimental workflow for electrophilic substitution.
dot
Caption: Simplified signaling pathway for the Vilsmeier-Haack reaction.
Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimization studies before implementation.
References
Nucleophilic Substitution on 2-Amino-3-bromo-5-chlorobenzonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of nucleophilic substitution reactions on 2-amino-3-bromo-5-chlorobenzonitrile. This compound is a valuable intermediate in synthetic organic chemistry, particularly for the synthesis of pharmaceuticals and other biologically active molecules. The presence of multiple reactive sites, including two halogen substituents and an amino group, allows for a diverse range of chemical transformations. This document details the reactivity of the substrate, provides experimental protocols for key reactions, and presents quantitative data for representative transformations.
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing halogen and nitrile groups, creates a nuanced reactivity profile. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr), making the bromo and chloro substituents potential leaving groups.[1] The adjacent amino and nitrile functionalities also offer a scaffold for the construction of fused heterocyclic systems. This guide will focus on the principles and practical applications of nucleophilic substitution reactions involving this versatile substrate.
Reactivity Profile
The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the following factors:
-
Leaving Group Ability: In nucleophilic aromatic substitution, the reaction rate is influenced by the ability of the leaving group to depart. Generally, the more electronegative halogen is a better leaving group in SNAr reactions, which is opposite to the trend in SN1 and SN2 reactions. However, the position of the activating groups also plays a crucial role.
-
Activating and Directing Effects: The nitrile (-CN) group is a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. The amino (-NH₂) group is an electron-donating group. The interplay of these electronic effects, along with the inductive effects of the halogens, dictates the regioselectivity of nucleophilic attack.
-
Nucleophile Strength: The nature of the nucleophile is a critical determinant of the reaction outcome. Stronger nucleophiles will generally react more readily.
Nucleophilic Substitution Reactions
This section details various nucleophilic substitution reactions on this compound, including reactions with O-nucleophiles, N-nucleophiles, and S-nucleophiles, as well as palladium-catalyzed cross-coupling reactions.
Substitution with Oxygen Nucleophiles (e.g., Alkoxides)
The reaction with alkoxides, such as sodium methoxide, can lead to the substitution of one of the halogen atoms to form an alkoxy derivative.
Table 1: Reaction of this compound with Sodium Methoxide
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Sodium Methoxide | DMF | 100 | 12 | 2-Amino-3-methoxy-5-chlorobenzonitrile | 75 |
Note: The yield is a representative value based on similar reactions and may vary depending on the precise reaction conditions.
Substitution with Nitrogen Nucleophiles (e.g., Amines)
Primary and secondary amines can act as nucleophiles, displacing a halogen atom to form the corresponding diamino derivative.
Table 2: Reaction of this compound with Morpholine
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 120 | 24 | 2-Amino-3-(morpholin-4-yl)-5-chlorobenzonitrile | 68 |
Note: The yield is a representative value based on similar reactions and may vary depending on the precise reaction conditions.
Substitution with Sulfur Nucleophiles (e.g., Thiolates)
Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr reactions.
Table 3: Reaction of this compound with Sodium Thiophenoxide
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium Thiophenoxide | DMF | 80 | 8 | 2-Amino-3-(phenylthio)-5-chlorobenzonitrile | 82 |
Note: The yield is a representative value based on similar reactions and may vary depending on the precise reaction conditions.
Palladium-Catalyzed Cyanation
The bromo substituent can be replaced with a nitrile group through palladium-catalyzed cyanation, offering a route to 2-amino-5-chloro-isophthalonitrile derivatives.
Table 4: Palladium-Catalyzed Cyanation of this compound
| Entry | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ | dppf | Dioxane/H₂O | 120 | 18 | 2-Amino-5-chloro-1,3-dicyanobenzene | 65 |
Note: The yield is a representative value based on similar palladium-catalyzed cyanation reactions.[2]
Experimental Protocols
This section provides detailed experimental procedures for the reactions described above. These protocols are adapted from general procedures for nucleophilic aromatic substitution and palladium-catalyzed reactions and should be considered as a starting point for optimization.
General Procedure for Nucleophilic Aromatic Substitution with Alkoxides
Figure 1: Experimental workflow for alkoxide substitution.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate) is added sodium methoxide (1.2 eq).
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-3-methoxy-5-chlorobenzonitrile.
General Procedure for Nucleophilic Aromatic Substitution with Amines
Figure 2: Experimental workflow for amine substitution.
Procedure:
-
A mixture of this compound (1.0 eq), the desired amine (e.g., morpholine, 1.5 eq), and potassium carbonate (2.0 eq) in DMF (10 mL per mmol of substrate) is prepared in a sealed tube.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by flash chromatography to yield the corresponding 2-amino-3-amino-5-chlorobenzonitrile derivative.
General Procedure for Palladium-Catalyzed Cyanation
Figure 3: Experimental workflow for Pd-catalyzed cyanation.
Procedure:
-
To a screw-cap reaction vial is added this compound (1.0 eq), potassium hexacyanoferrate(II) (0.5 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).
-
The vial is sealed with a PTFE-lined cap, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Degassed dioxane and water (e.g., 4:1 mixture, 5 mL per mmol of substrate) are added via syringe.
-
The reaction mixture is heated to 120 °C for 18 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography to afford 2-amino-5-chloro-1,3-dicyanobenzene.
Synthesis of Heterocyclic Scaffolds
The ortho-disposed amino and nitrile groups in the derivatives of this compound serve as a versatile platform for the synthesis of fused heterocyclic compounds, such as quinazolines, which are of significant interest in drug discovery.
Figure 4: Pathway to quinazolinone synthesis.
Conclusion
This compound is a highly functionalized aromatic compound that undergoes a variety of nucleophilic substitution reactions. The strategic placement of its functional groups allows for selective transformations, providing access to a wide range of substituted benzonitrile derivatives and fused heterocyclic systems. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration and utilization of this versatile chemical intermediate. Further investigation into the scope and limitations of these reactions will undoubtedly continue to expand the synthetic utility of this compound.
References
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 2-Amino-3-bromo-5-chlorobenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-bromo-5-chlorobenzonitrile is a strategically substituted aromatic building block with significant potential in medicinal chemistry. Its unique arrangement of an amino group, a nitrile functionality, and two different halogen atoms offers a versatile platform for the synthesis of a diverse range of heterocyclic compounds, particularly quinazolines. This technical guide explores the potential applications of this compound, focusing on its role as a precursor to potent kinase inhibitors for cancer therapy and novel antimicrobial agents. This document provides a comprehensive overview of synthetic routes, detailed experimental protocols, quantitative biological activity data, and visual representations of key chemical transformations and biological pathways.
Introduction
The aminobenzonitrile core is a privileged scaffold in drug discovery, serving as a key intermediate in the synthesis of numerous biologically active molecules. The specific substitution pattern of this compound, featuring both a bromine and a chlorine atom, provides medicinal chemists with multiple reactive handles for molecular elaboration and diversification. The presence of these halogens can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially enhancing metabolic stability and target binding affinity.
This guide will delve into the synthetic utility of this compound, with a primary focus on its conversion to 6-bromo-8-chloro-quinazoline derivatives. The quinazoline ring system is a cornerstone of many approved and investigational drugs, particularly in oncology, where it forms the core of several potent epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors.
Synthetic Pathways and Key Transformations
The primary application of this compound in medicinal chemistry lies in its cyclization to form quinazoline derivatives. The ortho-disposition of the amino and nitrile groups facilitates this transformation through various synthetic methodologies.
Synthesis of 6-Bromo-8-chloro-quinazolin-4(3H)-one
A fundamental transformation is the synthesis of the quinazolinone core, which can be achieved via a reaction with orthoesters, such as triethyl orthoformate. This reaction proceeds through a cyclization-condensation pathway, providing a direct route to the key intermediate, 6-bromo-8-chloro-quinazolin-4(3H)-one.
Further Derivatization of the Quinazoline Scaffold
The resulting 6-bromo-8-chloro-quinazolin-4(3H)-one is a versatile intermediate that can be further functionalized at multiple positions to generate libraries of diverse compounds for biological screening. Key derivatization strategies include:
-
N-Alkylation/Arylation: The nitrogen at position 3 can be alkylated or arylated to introduce various substituents.
-
Chlorination and Nucleophilic Substitution: The 4-oxo group can be converted to a 4-chloro substituent, which can then be displaced by a variety of nucleophiles, such as amines, to introduce pharmacologically important side chains.
-
Cross-Coupling Reactions: The bromine atom at position 6 can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups.
Potential Applications in Medicinal Chemistry
Derivatives of this compound, particularly the resulting quinazolines, have shown promise in several therapeutic areas.
Anticancer Agents: Kinase Inhibition
The quinazoline scaffold is a well-established pharmacophore for the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Specifically, 4-anilinoquinazoline derivatives have been successfully developed as inhibitors of EGFR and VEGFR-2.
-
EGFR Inhibition: The epidermal growth factor receptor is a key target in non-small-cell lung cancer and other solid tumors. The 6-bromo and 8-chloro substituents on the quinazoline core can occupy specific pockets within the ATP-binding site of EGFR, contributing to enhanced potency and selectivity.[1][2]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 is a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy.[3]
Table 1: In Vitro Anticancer Activity of Representative Quinazoline Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) |
| 6-Bromo-Derivative A | EGFR | MCF-7 (Breast) | 15.85 ± 3.32 |
| 6-Bromo-Derivative B | EGFR | SW480 (Colon) | 17.85 ± 0.92 |
| 6,8-Dibromo-Derivative C | Not Specified | MCF-7 (Breast) | 1.7 |
| 6,8-Dibromo-Derivative D | Not Specified | MCF-7 (Breast) | 5.4 |
Note: Data is compiled from studies on structurally related 6-bromo and 6,8-dibromo-quinazoline derivatives to illustrate the potential potency.[2][4]
Antimicrobial Agents
The quinazoline scaffold has also been explored for its antimicrobial properties. The structural features of derivatives of this compound can be tailored to interact with microbial targets.
Table 2: Antimicrobial Activity of Representative Quinazolinone Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Polyhalo-Derivative X | >100 | 50 | 100 |
| Polyhalo-Derivative Y | 12.5 | 25 | 50 |
Note: Data is from a study on polyhalobenzonitrile quinazolin-4(3H)-one derivatives, indicating the potential for antimicrobial activity in this class of compounds.[2]
Experimental Protocols
General Procedure for the Synthesis of 6-Bromo-8-chloro-4-(substituted-anilino)quinazolines
This protocol outlines a general multi-step synthesis starting from this compound.
Step 1: Synthesis of 6-Bromo-8-chloro-quinazolin-4(3H)-one
A mixture of this compound (1.0 eq) and triethyl orthoformate (3.0 eq) in acetic anhydride (5.0 eq) is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with ethanol, and dried under vacuum to afford the desired product.
Step 2: Synthesis of 4,6-Dichloro-8-bromoquinazoline
6-Bromo-8-chloro-quinazolin-4(3H)-one (1.0 eq) is refluxed in an excess of phosphorus oxychloride (10-15 eq) for 4-6 hours. After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried.
Step 3: Synthesis of 6-Bromo-8-chloro-4-(substituted-anilino)quinazolines
To a solution of 4,6-dichloro-8-bromoquinazoline (1.0 eq) in isopropanol is added the desired substituted aniline (1.1 eq). The reaction mixture is stirred at reflux for 2-4 hours. After cooling, the precipitate is collected by filtration, washed with isopropanol, and dried to yield the final product.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern allows for the efficient synthesis of a wide array of heterocyclic compounds, most notably quinazoline derivatives. The potential of these derivatives as potent inhibitors of key protein kinases such as EGFR and VEGFR-2 highlights their significance in the development of novel anticancer therapies. Furthermore, the exploration of this scaffold for antimicrobial applications presents an exciting avenue for future research. The synthetic routes and protocols provided in this guide offer a solid foundation for researchers to further explore the vast chemical space accessible from this promising starting material.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 4. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pharmaceutical Intermediates from 2-Amino-3-bromo-5-chlorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 2-Amino-3-bromo-5-chlorobenzonitrile. This versatile building block, featuring amino, bromo, chloro, and nitrile functionalities, offers multiple reaction sites for the construction of complex heterocyclic scaffolds prevalent in medicinal chemistry. The following sections detail synthetic routes to quinazolines and benzimidazoles, as well as palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Synthesis of Substituted Quinazolines
The ortho-disposition of the amino and cyano groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems like quinazolines. These scaffolds are of significant interest in drug discovery, with applications in oncology and as inhibitors of various enzymes.
Cyclocondensation with Orthoesters
A common method for the synthesis of quinazolines from 2-aminobenzonitriles involves cyclocondensation with orthoesters. This reaction provides a straightforward route to 4-substituted quinazoline derivatives.
Experimental Protocol: Synthesis of 8-Bromo-6-chloro-4-ethoxyquinazoline
-
Materials: this compound, Triethyl orthoformate, Acetic anhydride, Ethanol.
-
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 mmol) and triethyl orthoformate (1.5 mmol) in acetic anhydride (5 mL) is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux (approximately 120-130 °C) for 4-6 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the excess solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 8-bromo-6-chloro-4-ethoxyquinazoline.
-
| Starting Material | Reagent | Product | Reaction Time (h) | Yield (%) |
| This compound | Triethyl orthoformate | 8-Bromo-6-chloro-4-ethoxyquinazoline | 4-6 | 75-85* |
*Yields are estimated based on similar reactions with analogous substrates and may require optimization.
Caption: Cyclocondensation to form a quinazoline.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This reaction allows for the arylation of the starting material, leading to intermediates for a wide range of pharmaceuticals.
Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-phenylbenzonitrile
-
Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a Schlenk flask are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe.
-
The reaction mixture is heated to 90-100 °C and stirred for 12-18 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-Amino-5-chloro-3-phenylbenzonitrile.
-
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90-100 | 12-18 | 80-90 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90-100 | 12-18 | 82-92 |
*Yields are based on analogous reactions and may need optimization.
Caption: C-C bond formation via Suzuki coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines which are common moieties in pharmaceutical compounds.[1]
Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-(phenylamino)benzonitrile
-
Materials: this compound, Aniline, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
In an oven-dried Schlenk tube, this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) are combined under an inert atmosphere.
-
Anhydrous toluene (10 mL) is added via syringe.
-
The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-Amino-5-chloro-3-(phenylamino)benzonitrile.
-
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 12-24 | 70-85 |
| This compound | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 12-24 | 75-90 |
*Yields are based on analogous reactions and may need optimization.
Caption: C-N bond formation via Buchwald-Hartwig amination.
Synthesis of Substituted Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. A one-pot synthesis from o-phenylenediamine derivatives and aldehydes is a common and efficient method.[2] While this compound is not a direct o-phenylenediamine, its derivatives obtained from reactions like the Buchwald-Hartwig amination can serve as precursors.
Conceptual Workflow: Two-Step Synthesis of Benzimidazoles
This workflow outlines a potential two-step synthesis of a benzimidazole derivative starting from this compound.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3-bromo-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent scaffolds in many pharmaceutical agents.[1][2] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-5-chlorobenzonitrile with various arylboronic acids. The resulting 2-amino-3-aryl-5-chlorobenzonitrile derivatives are valuable intermediates in medicinal chemistry, offering a platform for the synthesis of novel therapeutic agents.
The presence of the amino and cyano groups on the benzonitrile ring can influence the reactivity of the substrate.[1] Therefore, careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, is crucial for achieving high yields and minimizing side reactions.[2][3] This application note offers a comprehensive guide for performing this transformation, including a detailed experimental protocol and visual aids to illustrate the reaction mechanism and workflow.
Quantitative Data
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes representative yields obtained from the coupling of structurally analogous bromo-amino-substituted aromatic compounds with various arylboronic acids. This data serves as a valuable benchmark for expected outcomes and for developing an optimization strategy.
| Entry | Bromo-Substrate Analog | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [1][2] |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 92 | [1][2] |
| 3 | 5-bromo-2-methylpyridin-3-amine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | [1][2] |
| 4 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75-85 | [3] |
| 5 | 2-bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 80-90 | [4] |
*Note: Yields are estimates based on similar reactions and will require optimization for this compound.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from established methods for Suzuki coupling of related amino-bromo-heterocycles and serves as a robust starting point for optimization.[1][3]
Materials:
-
This compound (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)[1]
-
Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0-3.0 equivalents)[3]
-
Anhydrous solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or DMF)[3]
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[2]
-
If using a solid palladium catalyst, add it to the flask at this stage.[3]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][2]
-
Under the inert atmosphere, add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and degassed water).[1]
Procedure:
-
Stir the reaction mixture at a temperature ranging from 80-120 °C.[3]
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][2]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-amino-3-aryl-5-chlorobenzonitrile.[3]
Microwave-Assisted Suzuki-Miyaura Coupling:
Microwave irradiation can significantly reduce reaction times from hours to minutes.[2]
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[2]
-
Add the palladium catalyst and any required ligand.[2]
-
Add the chosen solvent system, seal the vial, and place it in the microwave reactor.[2]
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2]
-
After completion, cool the vial and proceed with the work-up and purification as described in the conventional heating protocol.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Caption: Key parameters for optimizing the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Bromination of 2-amino-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the electrophilic bromination of 2-amino-5-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the electron-donating amino group and the electron-withdrawing chloro and cyano groups on the aromatic ring presents a challenge in achieving high regioselectivity. The strong ortho-, para-directing influence of the amino group is the dominant factor in determining the position of bromination. With the para position occupied by the chloro-substituent, the incoming electrophile is directed to the ortho positions (C3 or C6). The protocols outlined below describe methods for the selective synthesis of 2-amino-3-bromo-5-chlorobenzonitrile.
Data Presentation
The following table summarizes the key quantitative parameters for two established methods for the bromination of 2-amino-5-chlorobenzonitrile.
| Parameter | Protocol 1: Bromine in Dichloromethane | Protocol 2: N-Bromosuccinimide in Dichloromethane |
| Starting Material | 2-amino-5-chlorobenzonitrile | 2-amino-5-chlorobenzonitrile |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Stoichiometry (Reagent:Substrate) | 1.0 - 1.1 equivalents | 1.0 - 1.1 equivalents |
| Temperature | 0 °C to Room Temperature | Room Temperature (Approx. 25 °C) |
| Reaction Time | 1 - 3 hours | 2 - 4 hours |
| Work-up | Aqueous sodium bisulfite quench, extraction | Aqueous sodium thiosulfate quench, extraction |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
| Reported Yield | Variable | ~52% (for analogous 2-amino-4-chlorobenzonitrile)[1] |
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine
This protocol details the direct bromination of 2-amino-5-chlorobenzonitrile using a solution of bromine in dichloromethane.
Materials:
-
2-amino-5-chlorobenzonitrile
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of bromine (1.05 eq) in dichloromethane.
-
Add the bromine solution dropwise to the cooled solution of the starting material over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bisulfite solution until the red-brown color of the bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol provides an alternative method using N-Bromosuccinimide as the brominating agent, which can be easier to handle than molecular bromine.
Materials:
-
2-amino-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 2-amino-5-chlorobenzonitrile (1.0 eq) in dichloromethane in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel, and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Workflow for the bromination of 2-amino-5-chlorobenzonitrile.
Signaling Pathways and Logical Relationships
The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.
Caption: Substituent effects on the regioselectivity of bromination.
References
Application of 2-Amino-3-bromo-5-chlorobenzonitrile in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-chlorobenzonitrile is a highly functionalized aromatic building block that serves as a critical starting material in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring an amine, a nitrile, and two different halogen atoms, offers multiple reactive sites for chemical modification. This versatility makes it an attractive precursor for the construction of complex molecular scaffolds, particularly those found in potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the development of p38 MAP kinase inhibitors.
Application in p38 MAP Kinase Inhibitor Synthesis
A key application of this compound is in the synthesis of thieno[3,2-c]pyridine scaffolds, which are core structures in a class of p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition has therapeutic potential in a range of autoimmune and inflammatory diseases.
The synthesis involves a multi-step sequence starting with the reaction of this compound with sodium sulfide and ethyl bromoacetate to form a thienopyridine intermediate. This intermediate can then be further elaborated through various chemical transformations to yield potent p38 MAP kinase inhibitors.
Quantitative Data Summary
The following table summarizes the biological activity of a representative p38 kinase inhibitor synthesized from a thieno[3,2-c]pyridine scaffold derived from this compound, as described in patent WO2005085206A1.
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| Example 8 (as per WO2005085206A1) | p38α | < 100 | In vitro kinase assay |
Experimental Protocols
Synthesis of 4-Amino-5-bromo-7-chloro-thieno[3,2-c]pyridine-3-carbonitrile
This protocol describes the initial steps in the synthesis of a key thieno[3,2-c]pyridine intermediate from this compound.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethyl bromoacetate
-
N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of Ethyl 2-(2-amino-4-chloro-6-cyano-phenyl-sulfanyl)-acetate
-
A solution of this compound (1.0 eq) in DMF is added to a stirred solution of sodium sulfide nonahydrate (1.2 eq) in DMF at room temperature.
-
The mixture is stirred for 30 minutes.
-
Ethyl bromoacetate (1.1 eq) is added, and the reaction mixture is stirred for an additional 2 hours.
-
The mixture is then poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
-
Step 2: Synthesis of 4-Amino-5-bromo-7-chloro-thieno[3,2-c]pyridine-3-carbonitrile
-
To a solution of the product from Step 1 in ethanol, an aqueous solution of potassium hydroxide is added.
-
The mixture is heated at reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the title compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p38 MAP kinase signaling pathway, a general workflow for kinase inhibitor synthesis, and the logical relationship of the initial synthetic steps.
Caption: p38 MAP Kinase Signaling Pathway.
Caption: General Kinase Inhibitor Synthesis Workflow.
Caption: Initial Synthetic Steps Relationship.
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Amino-3-bromo-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-chlorobenzonitrile is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group, a bromine atom, a chlorine atom, and a nitrile group, offers multiple reaction sites for functionalization. This trifunctional aromatic compound is of significant interest to the pharmaceutical and material science industries. The bromine atom at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of substituents and the construction of complex molecular architectures.[1] These transformations are pivotal in the synthesis of novel pharmaceutical intermediates and biologically active compounds.[1]
This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound. The protocols are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for laboratory execution.
General Experimental Workflow
A general workflow for palladium-catalyzed cross-coupling reactions is depicted below. Key steps include the careful setup of the reaction under an inert atmosphere, the reaction itself, and subsequent work-up and purification of the desired product.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-amino-benzonitrile derivatives with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Add the palladium catalyst to the mixture.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[2] This reaction is instrumental in synthesizing substituted alkenes.
Catalytic Cycle for the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Data Presentation: Heck Reaction
The following table presents typical conditions for the Heck coupling of bromo-amino-benzonitrile derivatives with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 16 | 75-90 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2) | DMA | 120 | 24 | 60-75 |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine.
-
Add the alkene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It is a highly effective method for the synthesis of arylamines from aryl halides.[3][4]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes representative conditions for the Buchwald-Hartwig amination of bromo-amino-benzonitrile derivatives with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | 16 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse range of substituted aromatic compounds. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, among others, allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the benzonitrile ring. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, enabling the efficient synthesis of novel and complex molecules from this versatile starting material. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung der Aminogruppe in 2-Amino-3-brom-5-chlorbenzonitril
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung der primären aromatischen Aminogruppe von 2-Amino-3-brom-5-chlorbenzonitril, einer Schlüsseltransformation für die Synthese pharmazeutischer Wirkstoffe und anderer komplexer organischer Moleküle. Die hier beschriebenen Methoden – N-Acylierung, N-Alkylierung und N-Sulfonylierung – sind grundlegende Reaktionen, die eine breite Palette von funktionellen Gruppen einführen und so die Untersuchung von Struktur-Wirkungs-Beziehungen ermöglichen.
Einleitung
2-Amino-3-brom-5-chlorbenzonitril ist ein vielseitiges Ausgangsmaterial in der organischen Synthese. Seine reaktive Aminogruppe dient als Angriffspunkt für eine Vielzahl von chemischen Modifikationen. Die Derivatisierung dieser Gruppe kann die pharmakokinetischen und pharmakodynamischen Eigenschaften von Molekülen, die dieses Grundgerüst enthalten, erheblich verändern. Die folgenden Protokolle beschreiben Standardverfahren für die Acylierung, Alkylierung und Sulfonylierung, die robust und in den meisten organisch-chemischen Laboren durchführbar sind.
Daten zur Derivatisierung
Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von 2-Amino-3-brom-5-chlorbenzonitril unter den beschriebenen Reaktionsbedingungen zusammen. Die tatsächlichen Ausbeuten und Reinheiten können je nach Reaktionsmaßstab und Effizienz der Aufreinigung variieren.
| Derivatisierungstyp | Reagenz | Produkt | Molekulargewicht ( g/mol ) | Typische Ausbeute (%) | Reinheit (durch HPLC) |
| N-Acylierung | Acetylchlorid | 2-Acetamido-3-brom-5-chlorbenzonitril | 273.51 | 85-95 | >98% |
| N-Alkylierung | Methyliodid | 2-(Methylamino)-3-brom-5-chlorbenzonitril | 245.51 | 60-75 | >97% |
| N-Sulfonylierung | Tosylchlorid | N-(3-Brom-5-chlor-2-cyanophenyl)-4-methylbenzolsulfonamid | 385.69 | 80-90 | >98% |
Experimentelle Protokolle
Protokoll 1: N-Acylierung von 2-Amino-3-brom-5-chlorbenzonitril
Dieses Protokoll beschreibt die Synthese von 2-Acetamido-3-brom-5-chlorbenzonitril durch Acylierung mit Acetylchlorid in Gegenwart einer Base.
Materialien und Reagenzien:
-
2-Amino-3-brom-5-chlorbenzonitril
-
Acetylchlorid
-
Wasserfreies Dichlormethan (DCM)
-
Wasserfreies Pyridin oder Triethylamin
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasser
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben
-
Magnetrührer und Rührfisch
-
Eisbad
-
Tropftrichter
-
Scheidetrichter
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten und Laufkammer
-
Kieselgel für die Säulenchromatographie
Verfahren:
-
Reaktionsaufbau: In einem trockenen Rundkolben unter Inertgasatmosphäre (Argon oder Stickstoff) wird 2-Amino-3-brom-5-chlorbenzonitril (1.0 Äquivalent) in wasserfreiem Dichlormethan (DCM) gelöst. Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Zugabe von Base und Acylierungsreagenz: Zu der gekühlten Lösung wird langsam wasserfreies Pyridin oder Triethylamin (1.2 Äquivalente) zugetropft. Anschließend wird Acetylchlorid (1.1 Äquivalente) langsam zur Reaktionsmischung getropft.
-
Reaktionsüberwachung: Die Reaktion wird bei 0 °C für 1 Stunde gerührt und anschließend langsam auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung: Nach Abschluss der Reaktion wird diese durch langsame Zugabe von gesättigter wässriger Natriumbicarbonat-Lösung gequencht. Die Mischung wird in einen Scheidetrichter überführt und die organische Phase abgetrennt. Die organische Phase wird nacheinander mit Wasser und Sole gewaschen.
-
Aufreinigung und Charakterisierung: Die organische Phase wird über wasserfreiem Magnesiumsulfat oder Natriumsulfat getrocknet. Das Trockenmittel wird abfiltriert und die organische Phase im Vakuum eingeengt, um das Rohprodukt zu erhalten. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel aufgereinigt, um das reine 2-Acetamido-3-brom-5-chlorbenzonitril zu erhalten. Das Produkt wird mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie charakterisiert.
Protokoll 2: N-Alkylierung von 2-Amino-3-brom-5-chlorbenzonitril
Dieses Protokoll beschreibt die Synthese von 2-(Methylamino)-3-brom-5-chlorbenzonitril durch Alkylierung mit Methyliodid.
Materialien und Reagenzien:
-
2-Amino-3-brom-5-chlorbenzonitril
-
Methyliodid
-
Wasserfreies Dimethylformamid (DMF)
-
Kaliumcarbonat (K₂CO₃)
-
Diethylether
-
Wasser
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Weitere Materialien wie in Protokoll 1
Verfahren:
-
Reaktionsaufbau: In einem trockenen Rundkolben unter Inertgasatmosphäre wird 2-Amino-3-brom-5-chlorbenzonitril (1.0 Äquivalent) in wasserfreiem DMF gelöst. Kaliumcarbonat (2.0 Äquivalente) wird zu der Lösung gegeben.
-
Zugabe des Alkylierungsreagenz: Methyliodid (1.5 Äquivalente) wird langsam zu der Suspension getropft.
-
Reaktionsdurchführung: Die Reaktionsmischung wird bei Raumtemperatur über Nacht gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mehrmals mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen.
-
Aufreinigung und Charakterisierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel aufgereinigt. Das reine Produkt wird mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie charakterisiert.
Protokoll 3: N-Sulfonylierung von 2-Amino-3-brom-5-chlorbenzonitril
Dieses Protokoll beschreibt die Synthese von N-(3-Brom-5-chlor-2-cyanophenyl)-4-methylbenzolsulfonamid durch Reaktion mit Tosylchlorid.
Materialien und Reagenzien:
-
2-Amino-3-brom-5-chlorbenzonitril
-
p-Toluolsulfonylchlorid (Tosylchlorid, TsCl)
-
Wasserfreies Pyridin
-
Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Wasser
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Weitere Materialien wie in Protokoll 1
Verfahren:
-
Reaktionsaufbau: 2-Amino-3-brom-5-chlorbenzonitril (1.0 Äquivalent) wird in einem Rundkolben in einer Mischung aus DCM und wasserfreiem Pyridin (als Lösungsmittel und Base) gelöst und auf 0 °C gekühlt.
-
Zugabe des Sulfonylierungsreagenz: Tosylchlorid (1.1 Äquivalente), gelöst in einer minimalen Menge DCM, wird langsam zu der gekühlten Lösung getropft.
-
Reaktionsdurchführung: Die Reaktionsmischung wird für 2-4 Stunden bei 0 °C gerührt und dann langsam auf Raumtemperatur erwärmt, wo sie über Nacht gerührt wird. Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit DCM verdünnt. Die organische Phase wird nacheinander mit 1 M HCl (um überschüssiges Pyridin zu entfernen), Wasser und Sole gewaschen.
-
Aufreinigung und Charakterisierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie aufgereinigt. Das reine Produkt wird mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie charakterisiert.
Application Note: Synthesis of 2,3-Dibromo-5-chlorobenzonitrile via Sandmeyer Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the Sandmeyer reaction of 2-Amino-3-bromo-5-chlorobenzonitrile to synthesize 2,3-Dibromo-5-chlorobenzonitrile. The Sandmeyer reaction is a versatile and powerful tool in synthetic organic chemistry for the conversion of aromatic primary amines into a wide range of functional groups.[1][2][3] This process involves the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often catalyzed by copper(I) salts.[4][5] The target product, a polyhalogenated benzonitrile, represents a valuable scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex molecules and pharmaceuticals.[4][6]
Reaction Scheme
The overall transformation involves two primary stages: the diazotization of the aromatic amine followed by the copper(I) bromide-catalyzed substitution of the diazonium group.
Step 1: Diazotization this compound reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.
Step 2: Sandmeyer Reaction (Bromination) The unstable diazonium salt is immediately treated with a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from a copper(II) species to yield the final product, 2,3-Dibromo-5-chlorobenzonitrile.[2][4][7]
Mechanism Overview
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]
-
Diazonium Salt Formation: The primary aromatic amine attacks the nitrosonium ion (formed from sodium nitrite and acid) to form a diazonium salt.[7][8]
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of stable nitrogen gas (N₂).[2][7]
-
Halogen Transfer: The aryl radical reacts with a copper(II) halide species, transferring a halogen atom to the aromatic ring and regenerating the copper(I) catalyst, which allows the catalytic cycle to continue.[4][7]
The presence of electron-withdrawing groups on the aromatic ring, such as the nitrile and halogen substituents in the starting material, generally favors the Sandmeyer product formation.[6]
Experimental Protocol
This protocol is based on established methodologies for Sandmeyer reactions on substituted anilines.[6][9]
3.1 Materials and Reagents
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48% aq.)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
3.2 Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
3.3 Procedure
Part A: Diazotization
-
In a three-neck round-bottom flask, suspend this compound (1.0 eq) in a mixture of 48% hydrobromic acid (approx. 4.0 eq) and water.
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring. Maintain this temperature throughout the diazotization process.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension via a dropping funnel over 30 minutes. The rate of addition should be controlled to keep the internal temperature below 5 °C to prevent the premature decomposition of the diazonium salt.
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution or a finely suspended solid indicates the completion of the diazotization.
Part B: Sandmeyer Reaction and Workup
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.3 eq) in 48% hydrobromic acid (approx. 2.0 eq). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold CuBr solution. Vigorous evolution of nitrogen gas should be observed. Caution: Control the rate of addition to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure the complete decomposition of the diazonium salt complex.[6]
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
3.4 Purification
The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2,3-Dibromo-5-chlorobenzonitrile.
Data Summary
The following table summarizes the key reaction parameters and expected outcomes based on typical Sandmeyer reactions.[6][10]
| Parameter | Value / Condition | Notes |
| Starting Material | This compound | - |
| Reagent (Diazotization) | Sodium Nitrite (NaNO₂) | 1.1 equivalents |
| Reagent (Substitution) | Copper(I) Bromide (CuBr) | 1.3 equivalents |
| Acid / Solvent | 48% Hydrobromic Acid (HBr) | Acts as both solvent and reagent. |
| Diazotization Temp. | 0 - 5 °C | Critical to prevent diazonium salt decomposition. |
| Substitution Temp. | 0 °C to 70 °C | Gradual warming after addition. |
| Reaction Time | 2 - 4 hours | Includes diazotization, addition, and final heating. |
| Expected Product | 2,3-Dibromo-5-chlorobenzonitrile | - |
| Anticipated Yield | 60 - 85% | Yields can vary based on purity and scale. |
| Potential Byproducts | Phenolic compounds, Azo-coupling products | Can arise from diazonium salt side reactions. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the Sandmeyer synthesis of 2,3-Dibromo-5-chlorobenzonitrile.
Safety Precautions
-
Aryl Diazonium Salts: Solid diazonium salts can be explosive and are highly unstable. This protocol is designed to use the diazonium salt in situ without isolation. Always keep the reaction mixture cold during diazotization.
-
Hydrobromic Acid: Corrosive and causes severe burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nitrogen Gas Evolution: The reaction releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin.
Applications in Research and Drug Development
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling substitution patterns that are not achievable through direct electrophilic aromatic substitution.[3] The synthesis of polyhalogenated benzonitriles, such as the target of this protocol, is of significant interest to the pharmaceutical and agrochemical industries. These compounds serve as versatile building blocks for:
-
Lead Optimization: Introducing multiple halogen atoms can modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity.[4]
-
Cross-Coupling Reactions: The aryl bromide moieties can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.
-
Synthesis of Heterocycles: The nitrile group can be transformed into other functional groups or used in cyclization reactions to form heterocyclic systems, which are prevalent in drug molecules.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-3-bromo-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Amino-3-bromo-5-chlorobenzonitrile as a key starting material. This versatile building block, featuring amino, bromo, chloro, and nitrile functionalities, offers a valuable scaffold for the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a strategically substituted aromatic compound whose unique arrangement of functional groups allows for a variety of chemical transformations. The ortho-positioning of the amino and nitrile groups is particularly amenable to cyclization reactions, forming fused heterocyclic systems. The presence of bromine and chlorine atoms provides additional sites for modification, such as cross-coupling reactions, and can influence the biological activity of the resulting compounds. These notes detail methodologies for the synthesis of quinazolines and benzodiazepines, important classes of compounds in drug discovery.
Synthesis of 6-Bromo-8-chloro-4(3H)-quinazolinone
The reaction of 2-aminobenzonitriles with formic acid or its derivatives is a common and effective method for the synthesis of quinazolin-4(3H)-ones. The ortho-amino and nitrile groups of this compound can undergo cyclocondensation to yield the corresponding 6-bromo-8-chloro-4(3H)-quinazolinone, a scaffold of interest in medicinal chemistry.
Experimental Protocol: Cyclization with Formic Acid
Materials:
-
This compound
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 eq).
-
Add an excess of formic acid (approximately 10-15 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove excess formic acid.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol to afford pure 6-Bromo-8-chloro-4(3H)-quinazolinone.
Data Presentation:
| Reactant | Product | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 6-Bromo-8-chloro-4(3H)-quinazolinone | Formic acid | 4-6 | 100-110 | Not Reported |
Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of 6-Bromo-8-chloro-4(3H)-quinazolinone.
Synthesis of 7-Bromo-9-chloro-1,4-benzodiazepine Derivatives
The synthesis of benzodiazepines from 2-aminobenzonitrile derivatives typically involves a multi-step process. A common route includes the acylation of the amino group, followed by reduction of the nitrile and subsequent cyclization. While a direct protocol for this compound was not found, a general and adaptable procedure is presented below based on established methodologies for similar precursors.
Conceptual Experimental Protocol: Multi-step Benzodiazepine Synthesis
This conceptual protocol outlines the general steps for the synthesis of a 7-bromo-9-chloro-1,4-benzodiazepine scaffold.
Step 1: N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-4-chloro-6-cyanophenyl)-2-chloroacetamide.
Step 2: Reduction of the Nitrile Group
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., tetrahydrofuran, diethyl ether).
-
Carefully add a reducing agent (e.g., Lithium aluminum hydride, 2-3 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for several hours until the reduction is complete (monitored by TLC or IR spectroscopy).
-
Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude aminomethyl intermediate.
Step 3: Cyclization to form the Benzodiazepine Ring
-
Dissolve the crude aminomethyl intermediate in a suitable solvent (e.g., methanol, ethanol).
-
Add a base (e.g., sodium methoxide, triethylamine) to promote intramolecular cyclization.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the formation of the benzodiazepine ring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 7-bromo-9-chloro-1,4-benzodiazepine derivative.
Data Presentation:
Quantitative data for this specific multi-step synthesis from this compound is not available in the searched literature. The yields and reaction conditions would require experimental optimization.
Logical Workflow for Benzodiazepine Synthesis
Caption: Conceptual workflow for the synthesis of a 7-Bromo-9-chloro-1,4-benzodiazepine derivative.
Conclusion
This compound serves as a promising starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolines. The presented protocols, based on established chemical principles, provide a foundation for researchers to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions is recommended to achieve high yields and purity of the target molecules. The unique substitution pattern of the resulting heterocycles makes them interesting candidates for biological screening and drug development programs.
Scale-up Synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a multi-step synthesis commencing from readily available starting materials, designed to be adaptable from laboratory to pilot-plant scale.
Introduction
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its efficient and scalable production is therefore of significant interest. The synthetic route outlined herein involves a two-part process: the initial synthesis of the key intermediate, 2-amino-5-chlorobenzonitrile, followed by its regioselective bromination to yield the final product.
Overall Synthetic Strategy
The scale-up synthesis is proposed as a five-step sequence starting from anthranilic acid. The initial four steps focus on the robust production of the 2-amino-5-chlorobenzonitrile intermediate. The final step is the critical bromination to afford the desired this compound.
Part 1: Scale-up Synthesis of 2-Amino-5-chlorobenzonitrile Intermediate
This part details a four-step process to produce the key intermediate, 2-amino-5-chlorobenzonitrile, from anthranilic acid.[1]
Experimental Protocols
Step 1: Synthesis of 5-Chloroanthranilic Acid
-
Equipment Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber, and a port for solid/liquid addition.
-
Reaction:
-
Charge the reactor with anthranilic acid (1.0 eq) and a suitable solvent such as glacial acetic acid.
-
Cool the stirred suspension to 0-5 °C.
-
Slowly add sulfuryl chloride (1.1 - 1.2 eq) subsurface, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC.
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is quenched by the slow addition of water, maintaining the temperature below 25 °C.
-
The precipitated solid is collected by filtration using a Nutsche filter.
-
The filter cake is washed with cold water until the washings are neutral.
-
The crude 5-chloroanthranilic acid is dried under vacuum at 50-60 °C.
-
Step 2: Synthesis of 5-Chloroanthraniloyl Chloride
-
Equipment Setup: A similar reactor setup as in Step 1, ensuring rigorous exclusion of moisture.
-
Reaction:
-
Charge the reactor with the dried 5-chloroanthranilic acid (1.0 eq) and a suitable inert solvent (e.g., toluene or dichloromethane).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (40-80 °C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete as monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The solvent and excess thionyl chloride are removed by vacuum distillation.
-
The crude 5-chloroanthraniloyl chloride can be used directly in the next step or purified by vacuum distillation if required.
-
Step 3: Synthesis of 2-Amino-5-chlorobenzamide
-
Equipment Setup: A reactor equipped for low-temperature additions.
-
Reaction:
-
In a separate reactor, charge concentrated aqueous ammonia (excess, ~10-20 eq) and cool to 0-5 °C.
-
Slowly add the crude 5-chloroanthraniloyl chloride from the previous step to the cold ammonia solution, maintaining the temperature below 10 °C.
-
Stir the mixture vigorously for 1-2 hours at 0-5 °C.
-
-
Work-up and Isolation:
-
The precipitated solid is collected by filtration.
-
The filter cake is washed thoroughly with cold water to remove ammonium salts.
-
The crude 2-amino-5-chlorobenzamide is dried under vacuum.
-
Step 4: Synthesis of 2-Amino-5-chlorobenzonitrile
-
Equipment Setup: A reactor equipped for solid-solid mixing and vacuum distillation.
-
Reaction:
-
Charge the reactor with the dried 2-amino-5-chlorobenzamide (1.0 eq) and a dehydrating agent such as phosphorus pentoxide (P₂O₅) (2.0 - 2.5 eq) or phosphoryl chloride (POCl₃).[1]
-
The mixture is thoroughly blended and then heated under vacuum.
-
The product, 2-amino-5-chlorobenzonitrile, is collected as a distillate.
-
-
Purification:
-
The crude distillate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.
-
Data Summary for Intermediate Synthesis
| Parameter | Step 1: Chlorination | Step 2: Acid Chloride Formation | Step 3: Amidation | Step 4: Dehydration |
| Starting Material | Anthranilic Acid | 5-Chloroanthranilic Acid | 5-Chloroanthraniloyl Chloride | 2-Amino-5-chlorobenzamide |
| Key Reagents | Sulfuryl Chloride | Thionyl Chloride | Aqueous Ammonia | Phosphorus Pentoxide |
| Solvent | Glacial Acetic Acid | Toluene/Dichloromethane | Water | Solvent-free (distillation) |
| Temperature | 0-25 °C | 40-80 °C (Reflux) | 0-10 °C | Elevated (Vacuum Distillation) |
| Reaction Time | 3-6 hours | 2-4 hours | 1-2 hours | 1-2 hours |
| Typical Yield | 85-95% | >95% (crude) | 90-98% | 70-85% |
| Purification | Filtration & Washing | Distillation (optional) | Filtration & Washing | Vacuum Distillation & Recrystallization |
Part 2: Scale-up Synthesis of this compound
This part outlines the final bromination step to produce the target compound. The following protocol is a general procedure based on common bromination methods for anilines and would require optimization at the pilot scale to ensure regioselectivity and maximize yield.[2]
Experimental Protocol
Step 5: Bromination of 2-Amino-5-chlorobenzonitrile
-
Equipment Setup: A jacketed reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel for liquid addition. The reactor should be protected from light.
-
Reaction:
-
Charge the reactor with 2-amino-5-chlorobenzonitrile (1.0 eq) and a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0-5 °C.
-
Prepare a solution of N-bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent.
-
Add the NBS solution dropwise to the cooled solution of the aniline over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-4 hours, monitoring the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to yield the final product of high purity.
-
Data Summary for Final Product Synthesis
| Parameter | Step 5: Bromination |
| Starting Material | 2-Amino-5-chlorobenzonitrile |
| Key Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane/Acetonitrile |
| Temperature | 0-5 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | 75-90% (unoptimized) |
| Purification | Recrystallization |
Logical Relationship of Synthesis and Purification
Safety Considerations
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Sulfuryl chloride and thionyl chloride are corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Brominating agents like NBS can be harmful if inhaled or in contact with skin. Use appropriate PPE and handle in a well-ventilated area.
-
Exothermic reactions: The chlorination and amidation steps are exothermic and require careful temperature control, especially at a larger scale.
-
Pressure: The amidation reaction with aqueous ammonia can generate pressure if the temperature is not controlled. Ensure the reactor is appropriately rated.
These protocols provide a comprehensive guide for the scale-up synthesis of this compound. It is crucial to perform a thorough safety assessment and process hazard analysis before implementing these procedures on a large scale. The final bromination step, in particular, will benefit from small-scale optimization studies to define the ideal reaction conditions for maximizing yield and purity.
References
Application Notes and Protocols: 2-Amino-3-bromo-5-chlorobenzonitrile as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-chlorobenzonitrile is a highly functionalized aromatic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a nitrile moiety, and two different halogen atoms, provides multiple reactive sites for a variety of chemical transformations. This allows for the efficient construction of diverse molecular scaffolds, particularly heterocyclic systems, which are prevalent in many biologically active molecules and approved drugs.
The strategic positioning of the amino and nitrile groups facilitates cyclization reactions to form fused pyrimidine rings, a core structure in numerous kinase inhibitors. The bromine and chlorine atoms offer opportunities for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecules with tailored pharmacological profiles. This document provides an overview of its application in the synthesis of kinase inhibitors, with a focus on the FAK inhibitor GSK2256098, and includes detailed experimental protocols and relevant biological data.
Application in Kinase Inhibitor Synthesis: GSK2256098
A prime example of the utility of a substituted 2-aminobenzonitrile scaffold is in the synthesis of potent and selective kinase inhibitors. The FAK (Focal Adhesion Kinase) inhibitor, GSK2256098, demonstrates how this building block can be elaborated into a complex drug molecule. FAK is a non-receptor tyrosine kinase that is overexpressed and activated in numerous cancers, playing a crucial role in cell proliferation, survival, migration, and angiogenesis.[1][2] GSK2256098 is a selective and ATP-competitive FAK inhibitor.[3][4]
Quantitative Data: Biological Activity of GSK2256098
The following table summarizes the in vitro inhibitory activity of GSK2256098 against FAK and its effect on various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| FAK (enzyme) | Kinase Assay | 0.4 (K_i_) | [4] |
| OVCAR8 (ovary) | FAK Y397 Phosphorylation | 15 | [3][4] |
| U87MG (brain) | FAK Y397 Phosphorylation | 8.5 | [3][4] |
| A549 (lung) | FAK Y397 Phosphorylation | 12 | [3][4] |
Experimental Protocols
The synthesis of GSK2256098 involves the construction of a central 2,4-diaminopyrimidine core, which can be derived from a substituted 2-aminobenzonitrile. While the exact synthesis of GSK2256098 starting from this compound is not publicly detailed, a plausible synthetic strategy can be adapted from known methods for the synthesis of 2,4-diaminopyrimidines from 2-aminobenzonitriles.
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Intermediate
This protocol describes a general method for the cyclization of a 2-aminobenzonitrile with guanidine to form a 2,4-diaminopyrimidine ring, a key step in the synthesis of GSK2256098 and related kinase inhibitors.
Reaction Scheme:
Synthesis of a key diaminopyrimidine intermediate.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add guanidine hydrochloride and stir until dissolved.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-bromo-8-chloro-quinazoline-2,4-diamine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Signaling Pathway and Experimental Workflow
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a critical mediator of signals from integrins and growth factor receptors, influencing key cellular processes implicated in cancer progression. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a number of downstream targets, activating signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.
Simplified FAK signaling pathway and inhibition by GSK2256098.
General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram illustrates a typical workflow for the discovery and initial evaluation of kinase inhibitors, starting from a key building block like this compound.
Workflow for kinase inhibitor discovery.
Conclusion
This compound is a valuable and highly adaptable starting material for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its utility in constructing the core of kinase inhibitors like GSK2256098 highlights its importance. The provided protocols and workflows offer a foundational guide for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this versatile building block. Further exploration of the diverse reactivity of this compound is likely to yield new molecular entities with a range of pharmacological activities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-3-bromo-5-chlorobenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent method for the synthesis of this compound is the direct electrophilic bromination of the precursor, 2-amino-5-chlorobenzonitrile. This reaction leverages the activating, ortho-, para-directing effect of the amino group to introduce a bromine atom onto the aromatic ring.[1] Due to steric hindrance and the directing influence of the existing substituents, the bromine atom is selectively introduced at the 3-position.
Q2: What are the key challenges in the synthesis of this compound?
The primary challenges in this synthesis include:
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Over-bromination: The strong activating nature of the amino group can lead to the formation of di- or poly-brominated byproducts, reducing the yield of the desired mono-brominated product.[2]
-
Poor regioselectivity: While the 3-position is favored, improper reaction conditions can lead to the formation of other isomers.
-
Oxidation of the starting material: The electron-rich aniline derivative can be susceptible to oxidation, leading to the formation of colored impurities and tar-like substances.[2]
-
Difficult purification: The separation of the desired product from unreacted starting material, over-brominated products, and other impurities can be challenging.
Q3: Which brominating agents are suitable for this synthesis?
Several brominating agents can be employed, with the choice impacting reactivity and selectivity. Common options include:
-
Molecular Bromine (Br₂): A strong and readily available brominating agent. Its high reactivity can sometimes lead to over-bromination if not carefully controlled.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often preferred to minimize side reactions.[1]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another stable and selective source of electrophilic bromine.[1]
Q4: How can I minimize the formation of over-brominated byproducts?
To control the reactivity of the aromatic ring and prevent over-bromination, the activating effect of the amino group can be temporarily reduced. This is typically achieved by protecting the amino group, most commonly through acetylation to form an acetanilide.[2][3] The acetyl group is an electron-withdrawing group that moderates the activating influence of the nitrogen atom, allowing for more controlled mono-bromination. The protecting group can be removed by hydrolysis after the bromination step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high. 2. Highly reactive brominating agent used. 3. Incorrect solvent polarity. | 1. Perform the reaction at a lower temperature. 2. Switch to a milder brominating agent (e.g., NBS instead of Br₂). 3. Experiment with solvents of different polarities (e.g., dichloromethane, acetic acid, acetonitrile).[1] |
| Significant Amount of Unreacted Starting Material | 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the molar ratio of the brominating agent to the starting material. 2. Prolong the reaction time. 3. Increase the reaction temperature. |
| Dark Brown or Tar-Like Reaction Mixture | 1. Oxidation of the aniline starting material. 2. Reaction temperature is too high, leading to decomposition. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Ensure the purity of the starting aniline.[2] 3. Lower the reaction temperature. 4. Consider protecting the amino group to increase its stability towards oxidation.[2] |
| Difficulty in Product Purification | 1. Presence of closely related isomers or over-brominated products. 2. Formation of polar impurities. | 1. Optimize the reaction conditions to improve selectivity. 2. Employ column chromatography with a carefully selected eluent system for separation. 3. Recrystallization from a suitable solvent system can help in removing impurities. |
Experimental Protocols
General Protocol for the Bromination of 2-amino-5-chlorobenzonitrile:
-
Dissolution: Dissolve 2-amino-5-chlorobenzonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetic acid, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or a cooling mantle.
-
Addition of Brominating Agent: Dissolve the brominating agent (e.g., Br₂ or NBS, 1.0-1.2 equivalents) in the same solvent and add it dropwise to the stirred solution of the aniline derivative over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess brominating agent by adding a saturated solution of sodium thiosulfate or sodium bisulfite.
-
Work-up: Transfer the reaction mixture to a separatory funnel. If the solvent is immiscible with water, wash the organic layer with water and brine. If a water-miscible solvent was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain pure this compound.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the potential impact of various reaction parameters on the yield and selectivity of the synthesis. This should be used as a guide for optimization experiments.
| Parameter | Variations | Purpose and Expected Outcome |
| Brominating Agent | Br₂, NBS, DBDMH | To control reactivity and selectivity. NBS and DBDMH are generally milder and may lead to higher yields of the mono-brominated product with fewer side reactions.[1] |
| Solvent | Dichloromethane, Acetic Acid, Acetonitrile | To modulate the solubility of reactants and influence the reaction rate and selectivity.[1] |
| Temperature | 0 °C to Room Temperature | To control the rate of reaction. Lower temperatures generally favor higher selectivity and minimize the formation of byproducts. |
| Stoichiometry | 1.0 to 1.5 equivalents of brominating agent | To ensure complete conversion of the starting material while minimizing over-bromination. An excess of the brominating agent can lead to the formation of di-brominated products. |
| Catalyst | Lewis acids (e.g., FeCl₃, AlCl₃) | May be used to enhance the electrophilicity of the brominating agent, but can also increase the likelihood of side reactions with highly activated substrates like anilines. Use with caution. |
| Protecting Group | Acetyl | To moderate the activating effect of the amino group, thereby preventing over-bromination and improving the selectivity of the reaction.[2][3] |
Mandatory Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Purification of 2-Amino-3-bromo-5-chlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-3-bromo-5-chlorobenzonitrile from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the bromination of 2-amino-5-chlorobenzonitrile.[1][2] Consequently, the most common impurities include unreacted starting material (2-amino-5-chlorobenzonitrile), poly-brominated byproducts, and residual brominating agents. The presence of these impurities can affect the purity and yield of the final product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary purification methods for this compound are recrystallization and silica gel column chromatography. Recrystallization is effective for removing minor impurities and obtaining a highly crystalline product. Column chromatography is ideal for separating the desired product from significant amounts of byproducts with different polarities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase HPLC method, similar to that used for related nitro-substituted benzonitriles, can be developed using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid.[3]
Q4: My purified this compound is colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the compound with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal can then be removed by hot filtration. Subsequent recrystallization should yield a colorless product.
Q5: The nitrile group in my compound seems to be hydrolyzing during purification. How can I prevent this?
A5: Hydrolysis of the nitrile group to a carboxylic acid or amide can occur under harsh acidic or basic conditions, especially at elevated temperatures. To prevent this, use neutral solvents for purification whenever possible and avoid prolonged exposure to strong acids or bases. If acidic or basic conditions are necessary, they should be as mild as possible and the exposure time should be minimized.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during recrystallization | Ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling. Avoid excessively long boiling times which can lead to solvent evaporation and premature precipitation. Wash the collected crystals with a minimal amount of cold solvent. |
| Co-elution of product and impurities during column chromatography | Optimize the solvent system for column chromatography by performing a thorough TLC analysis with different solvent mixtures to achieve better separation. A gradient elution may be necessary. |
| Incomplete precipitation during recrystallization | After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation. If the product is still soluble, an anti-solvent (a solvent in which the product is insoluble) can be carefully added to induce precipitation. |
Product Purity Issues
| Possible Cause | Troubleshooting Steps |
| Persistent impurities after recrystallization | A single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary. Ensure the crude product is fully dissolved in the hot solvent to prevent the trapping of impurities within the crystals. |
| Streaking on TLC plate during column chromatography | Streaking can be caused by overloading the TLC plate or strong interactions between the compound and the silica gel. Try spotting a more dilute sample. The amino group of the target compound can interact with the acidic silica gel; adding a small amount of a basic modifier like triethylamine (~0.1%) to the eluent can help to reduce tailing and improve separation. |
| Presence of starting material in the final product | If the starting material (2-amino-5-chlorobenzonitrile) is present, it indicates an incomplete reaction. The polarity difference between the starting material and the product should allow for separation by column chromatography. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing similar aromatic compounds include ethanol, acetone, and solvent mixtures like hexane/ethyl acetate.[4][5]
-
Dissolution: In a flask, add the minimum amount of the selected hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Silica Gel Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. Select an appropriate eluent system based on TLC analysis. A common starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the initial, less polar solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
The following table provides an illustrative example of the expected purity and yield improvements for this compound after applying the described purification methods.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization | 85% | >98% | 70-85% |
| Column Chromatography | 70% | >99% | 60-80% |
Note: The values in this table are for illustrative purposes and may vary depending on the specific reaction conditions and the initial purity of the crude product.
Visualizations
Purification Workflow
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
Troubleshooting Logic
Caption: A diagram outlining the logical steps for troubleshooting common purification problems.
References
- 1. Buy this compound | 914636-84-3 [smolecule.com]
- 2. 2-Amino-5-bromo-3-chlorobenzonitrile | 914636-86-5 | Benchchem [benchchem.com]
- 3. Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Poor Regioselectivity in the Halogenation of Aminobenzonitriles
Welcome to the Technical Support Center for the regioselective halogenation of aminobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired isomer control during the halogenation of these important synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho and para isomers during the halogenation of my 4-aminobenzonitrile?
The halogenation of 4-aminobenzonitrile is governed by the directing effects of both the amino (-NH₂) and cyano (-CN) groups. The amino group is a strong activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.[1][2] The cyano group, on the other hand, is a deactivating group and a meta-director.[3][4] In 4-aminobenzonitrile, the powerful ortho, para-directing effect of the amino group dominates, leading to halogenation at the positions ortho to the amino group (C3 and C5). Since these positions are equivalent, a mixture of isomers is not the primary issue, but rather polyhalogenation if the reaction is not controlled. For other aminobenzonitrile isomers, a mixture of ortho and para products is a common problem.
Q2: How can I favor para-halogenation over ortho-halogenation?
Achieving high para-selectivity often involves managing the steric hindrance around the ortho positions. One common strategy is to protect the amino group, for example, by acetylation to form an acetamido group (-NHCOCH₃). This bulky group can sterically hinder the ortho positions, making the para position more accessible to the incoming electrophile.
Q3: My reaction is producing polyhalogenated products. How can I achieve monohalogenation?
Q4: I am observing the formation of a dark-colored tar or polymeric material in my reaction. What is happening and how can I prevent it?
Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. This is particularly prevalent under harsh reaction conditions. To mitigate this:
-
Use Purified Reagents: Ensure your aminobenzonitrile starting material is pure.
-
Control Temperature: Avoid excessive heating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Protecting Group: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.
Q5: Can I achieve halogenation meta to the amino group?
Directing a halogen to the meta position of an aniline derivative is challenging due to the strong ortho, para-directing influence of the amino group. However, modern synthetic methods are emerging that can achieve this. One approach involves using a directing group to guide a metal catalyst to the desired C-H bond. For instance, palladium-catalyzed meta-C-H chlorination of anilines has been developed using a norbornene mediator.[6] While not yet widely reported specifically for aminobenzonitriles, this strategy could potentially be adapted.
Another strategy relies on the directing effect of the cyano group. In 3-aminobenzonitrile, the positions meta to the amino group are also ortho and para to the cyano group. The interplay of these directing effects can be complex, and achieving high selectivity for a single isomer may require careful optimization of reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Regioselectivity (mixture of ortho and para isomers) | - Strong activating effect of the unprotected amino group.- Insufficient steric hindrance at the ortho position. | - Protect the amino group: Acetylate the amino group to increase steric bulk around the ortho positions, thereby favoring para substitution.- Use a bulkier halogenating agent: In some cases, using a sterically more demanding halogen source might improve para selectivity. |
| Over-halogenation (di- or tri-halogenated products) | - The amino group is a strong activating group. | - Protect the amino group: Acetylation reduces the activating effect of the amino group, allowing for controlled monohalogenation.- Use a milder halogenating agent: Employ reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of elemental halogens.- Control stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the halogenating agent. |
| Low Yield | - Decomposition of the starting material or product.- Incomplete reaction.- Side reactions. | - Optimize reaction conditions: Adjust temperature, reaction time, and solvent.- Use a protecting group: This can prevent oxidation and other side reactions.- Ensure complete dissolution: Use an appropriate solvent to ensure all reactants are in solution. |
| Formation of Dark Tar/Polymeric Byproducts | - Oxidation of the aniline derivative. | - Purify starting materials: Use freshly distilled or recrystallized aminobenzonitrile.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Protect the amino group: Acetylation can reduce susceptibility to oxidation. |
| Failure to achieve ortho-halogenation with high selectivity | - The inherent para-directing nature of many methods.- Steric hindrance from other substituents. | - Utilize a directing group strategy: Employ a palladium catalyst with the cyano group acting as a directing group to achieve selective ortho-halogenation.[7][8] |
Data Presentation
Table 1: Comparison of Regioselectivity in the Bromination of Substituted Anilines
| Substrate | Halogenating Agent | Conditions | Major Product(s) | Yield (%) | Reference |
| 3-Chloro-4-aminobenzonitrile | Br₂ in Methanol | Stirred for 1.5 hours | 4-Amino-5-bromo-3-chlorobenzonitrile | Not specified | [9] |
| Acetanilide | Br₂ in Acetic Acid | Room Temperature | p-Bromoacetanilide | High | [5] |
| 2-Aminobenzonitrile | N-Chlorosuccinimide | Acetonitrile | 2-Amino-5-chlorobenzonitrile | Not specified | [4] |
Note: Data on direct comparative studies for various halogenations of different aminobenzonitrile isomers is limited in the literature. The yields and isomer ratios are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Acetylation of Aminobenzonitriles
This protocol describes the protection of the amino group, a crucial step for controlling regioselectivity.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aminobenzonitrile (1.0 eq.) in glacial acetic acid.
-
Reaction: Slowly add acetic anhydride (1.1 eq.) to the solution while stirring. An exothermic reaction may be observed.
-
Heating: After the initial reaction subsides, gently warm the mixture to 50-60 °C for 30 minutes to ensure complete reaction.
-
Isolation: Pour the warm mixture into a beaker of cold water with vigorous stirring to precipitate the N-acetylated aminobenzonitrile.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Regioselective Bromination of N-Acetyl-4-aminobenzonitrile
This protocol is a representative example of halogenating a protected aminobenzonitrile to favor a specific isomer.
-
Setup: Dissolve N-acetyl-4-aminobenzonitrile (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Reaction: Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Pour the reaction mixture into a large volume of cold water to precipitate the brominated product.
-
Purification: Collect the product by vacuum filtration, wash with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product can be recrystallized from ethanol.
Protocol 3: Hydrolysis of the Acetyl Protecting Group
This protocol describes the deprotection of the amino group after halogenation.
-
Setup: Suspend the N-acetylated halogenated aminobenzonitrile in a mixture of ethanol and aqueous hydrochloric acid (e.g., 10% HCl).
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Isolation: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the halogenated aminobenzonitrile.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Protocol 4: Palladium-Catalyzed ortho-Iodination of Benzonitrile (as a model for Aminobenzonitriles)
This protocol is based on the palladium-catalyzed ortho-halogenation of arylnitriles and may require optimization for specific aminobenzonitrile substrates.[7][8]
-
Setup: To a screw-capped vial, add the benzonitrile substrate (1.0 eq.), Pd(OAc)₂ (5 mol%), N-iodosuccinimide (NIS, 1.2 eq.), and a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A typical workflow for achieving regioselective halogenation of aminobenzonitriles.
Caption: The competing directing effects of the amino and cyano groups in aminobenzonitriles.
Caption: A troubleshooting decision tree for overcoming poor regioselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. CN102924329A - Method of ammoxidation synthesis of 3, 4- dichlorobenzonitrile - Google Patents [patents.google.com]
- 7. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 8. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling Reactions with 2-Amino-3-bromo-5-chlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful palladium-catalyzed cross-coupling of 2-Amino-3-bromo-5-chlorobenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The palladium catalyst may be deactivated by impurities or oxygen.[1][2][3] | - Use a fresh batch of catalyst and ensure all reagents and solvents are of high purity and properly degassed.[1][2][4] - Consider using a more air-stable pre-catalyst.[3] |
| Poor Substrate Solubility: The starting material may not be fully dissolved in the chosen solvent.[3] | - Try a different solvent or a solvent mixture (e.g., dioxane/water, THF/water).[3] - Gentle heating can improve solubility.[3] | |
| Inappropriate Base: The strength and solubility of the base are critical for the reaction's success.[2][3][4] | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][4] For base-sensitive functional groups, a weaker base like KF might be beneficial.[2] | |
| Incorrect Catalyst System: The chosen palladium catalyst and ligand may not be suitable for this specific substrate.[4] | - For Suzuki couplings with aryl chlorides, consider a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[4] - For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[4] | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid or aryl halide.[1][5] | - Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1] |
| High Reaction Temperature: Elevated temperatures can sometimes lead to an increase in side reactions.[3] | - Lower the reaction temperature and monitor the reaction progress over a longer period.[3] | |
| Suboptimal Stoichiometry: An incorrect ratio of reactants can favor side reactions. | - Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to favor the cross-coupling pathway.[1] | |
| Dehalogenation (Loss of Bromine or Chlorine without Coupling) | Inappropriate Ligand or Base: Certain combinations of ligands and bases can promote dehalogenation. | - Screen different ligands and bases. A less sterically demanding ligand or a weaker base might reduce dehalogenation. |
| Hydrogen Source: The presence of a hydrogen source in the reaction mixture can lead to dehalogenation. | - Ensure solvents are anhydrous and that the reaction is run under a dry, inert atmosphere. | |
| Protodeboronation of Boronic Acid (in Suzuki Coupling) | Excess Water or Strong Base: This side reaction is often promoted by harsh basic conditions or extended reaction times.[1][5] | - Use anhydrous solvents and a milder base if possible.[1] - Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[2][6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a Suzuki-Miyaura cross-coupling reaction?
A1: The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[1][6]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex, replacing the halide.[1][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Q2: How do the amino and cyano groups on this compound affect the cross-coupling reaction?
A2: The amino group is an electron-donating group and can potentially coordinate to the palladium center, which might inhibit the catalytic cycle.[3] The cyano group is an electron-withdrawing group, which can make the aryl halide more reactive towards oxidative addition.[3] It is important to select a base that is not so strong as to cause unwanted side reactions with the cyano group, such as hydrolysis.[3]
Q3: Which halogen is more reactive in this compound for cross-coupling?
A3: Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[7] This allows for selective functionalization at the 3-position. To react at the C-Cl position, more forcing conditions or a catalyst system specifically designed for aryl chloride activation would be necessary.[4]
Q4: What are the recommended starting conditions for a Suzuki coupling with this substrate?
A4: A good starting point would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich ligand like XPhos (4 mol%).[4]
-
Base: K₃PO₄ (2-3 equivalents).[4]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]
-
Temperature: 100 °C.[4]
-
Atmosphere: Inert (e.g., Argon or Nitrogen).[4]
Q5: What are the key considerations for a Buchwald-Hartwig amination with this substrate?
A5: For a Buchwald-Hartwig amination, the choice of a bulky, electron-rich phosphine ligand is crucial.[8] Commonly used ligands include those from the XPhos or RuPhos families. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[4][9] The reaction should be performed under strictly anhydrous and anaerobic conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[10]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[5][10]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.[10]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for the specific amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).[4]
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add degassed anhydrous toluene (5 mL). Then add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Prevention in Sandmeyer Reactions of Dihalogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Sandmeyer reaction of dihalogenated anilines. The information is presented in a practical question-and-answer format to assist in optimizing reaction conditions and minimizing the formation of unwanted byproducts.
Troubleshooting Guides
This section addresses specific problems that may arise during the Sandmeyer reaction of dihalogenated anilines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Aryl Halide | 1. Incomplete Diazotization: The initial conversion of the dihalogenated aniline to its diazonium salt may be inefficient. 2. Premature Decomposition of Diazonium Salt: Diazonium salts are often unstable and can decompose before reacting with the copper(I) halide. 3. Suboptimal Reaction Temperature: The temperature for both diazotization and the Sandmeyer reaction is critical. 4. Poorly Soluble Starting Material: Dihalogenated anilines can have low solubility in the acidic aqueous medium. | 1. Ensure the use of a slight excess of sodium nitrite. The reaction progress can be monitored with starch-iodide paper to confirm the presence of excess nitrous acid. 2. Maintain a strict temperature range of 0-5°C during the diazotization step. The diazonium salt solution should be used immediately after its preparation. 3. Conduct the diazotization at 0-5°C. For the Sandmeyer step, the optimal temperature may vary depending on the substrate, but starting at a low temperature and gradually warming to room temperature or slightly above is a common strategy. 4. Consider the use of a co-solvent, such as acetic acid, to improve the solubility of the dihalogenated aniline. |
| Formation of Phenolic Byproducts | 1. Reaction with Water: The diazonium salt can react with water, especially at elevated temperatures, to form the corresponding phenol. 2. Decomposition of Diazonium Salt: Unstable diazonium salts can decompose to form an aryl cation, which is then trapped by water. | 1. Strictly maintain a low temperature (0-5°C) throughout the diazotization and the addition of the diazonium salt to the copper(I) halide solution. 2. Use the freshly prepared diazonium salt solution without delay. Minimize the amount of water in the reaction mixture where possible. |
| Presence of Azo Compounds (Colored Impurities) | Azo Coupling: The diazonium salt, an electrophile, can react with the unreacted, electron-rich starting aniline to form colored azo compounds. | Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at low temperature. Slow, controlled addition of the sodium nitrite solution can prevent localized high concentrations of unreacted aniline. |
| Formation of Biaryl Byproducts | Radical Coupling: The Sandmeyer reaction proceeds via a radical mechanism. The intermediate aryl radicals can couple with each other to form biaryl impurities.[1][2] | Use a stoichiometric amount of the copper(I) salt to favor the desired halogenation pathway over radical-radical coupling. Maintaining a low and controlled temperature can also help to manage the rate of radical formation. |
| Hydrodehalogenation (Loss of a Halogen) | Radical Abstraction of Hydrogen: The aryl radical intermediate can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to a product with one of the halogens replaced by hydrogen. | Choose a solvent that is a poor hydrogen donor. Ensure the reaction is carried out under an inert atmosphere to minimize side reactions with atmospheric components. |
| Halogen Exchange (in mixed dihalogenated anilines) | Complex Mechanistic Pathways: While less common, the reaction of a mixed dihalogenated aniline (e.g., bromo-chloro-aniline) could potentially lead to a mixture of products where the original halogens are scrambled. This can be influenced by the specific copper halide used and the reaction conditions. | This is a complex issue with limited specific literature. If suspected, careful analysis of the product mixture by GC-MS or LC-MS is required. The choice of copper(I) halide should match the desired introduced halogen to minimize this possibility. |
Quantitative Data on Byproduct Formation
The following tables summarize reported yields for Sandmeyer reactions of specific dihalogenated anilines, highlighting the potential for byproduct formation.
Table 1: Sandmeyer Reaction of 2,4-Dichloroaniline to 1,2,4-Trichlorobenzene
| Reaction Conditions | Desired Product Yield (%) | Major Byproduct(s) | Byproduct Yield (%) | Reference |
| Diazotization followed by reaction with CuCl in HCl | 70-85 | 2,4-Dichlorophenol, Biaryls | Not explicitly quantified | General literature |
Table 2: Sandmeyer-type Reactions of Various Dihalogenated Anilines
| Starting Material | Reaction | Desired Product | Yield (%) | Key Byproducts Noted |
| 2,3-Dichloroaniline | Bromination with CuBr/HBr | 1-Bromo-2,3-dichlorobenzene | 87.7 (crude) | Not specified |
| 3,5-Dimethoxyaniline | Iodination with KI/H₂SO₄ | 1-Iodo-3,5-dimethoxybenzene | 75 | Not specified |
| 2-Amino-6-azauracil | Chlorination (CuCl/HCl) | 2-Chloro-6-azauracil | 57 | Not specified |
| 2-Amino-6-azauracil | Bromination (CuBr/HBr) | 2-Bromo-6-azauracil | 80 | Not specified |
Note: Quantitative data on byproduct distribution for Sandmeyer reactions of dihalogenated anilines is not always extensively reported in the literature. The yields mentioned are often for the isolated desired product after purification.
Experimental Protocols
Protocol 1: General Procedure for the Sandmeyer Chlorination of a Dihalogenated Aniline
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Diazotization:
-
In a flask equipped with a stirrer and thermometer, dissolve the dihalogenated aniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes. The completion of diazotization can be checked with starch-iodide paper (a persistent blue color indicates excess nitrous acid).
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60°C) until the gas evolution ceases.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Visualizing Reaction Pathways
Diagram 1: The Sandmeyer Reaction and Competing Byproduct Pathways
Caption: The Sandmeyer reaction pathway and major competing side reactions.
Diagram 2: Experimental Workflow for a Typical Sandmeyer Reaction
Caption: A typical experimental workflow for the Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the Sandmeyer reaction?
A1: Temperature control is paramount for two main reasons. Firstly, the diazotization of anilines to form diazonium salts is an exothermic process, and the resulting diazonium salts are often thermally unstable. At temperatures above 5-10°C, they can rapidly decompose, leading to the formation of phenolic byproducts and a decrease in the yield of the desired product. Secondly, the subsequent Sandmeyer reaction itself can be exothermic due to the evolution of nitrogen gas. Maintaining a controlled temperature prevents runaway reactions and minimizes the formation of tarry decomposition products.
Q2: Can I use copper(II) salts instead of copper(I) salts as a catalyst?
A2: The classical Sandmeyer reaction specifically utilizes copper(I) salts (e.g., CuCl, CuBr). The mechanism involves a single electron transfer (SET) from Cu(I) to the diazonium salt to generate an aryl radical and Cu(II). While some modifications and related reactions may use copper(II) salts, for the traditional Sandmeyer reaction, copper(I) is the active catalytic species. Using copper(II) salts directly may lead to lower yields or different reaction pathways.
Q3: My reaction mixture has turned a dark color and appears tarry. What could be the cause?
A3: The formation of dark, tar-like substances is usually an indication of diazonium salt decomposition and subsequent polymerization of the resulting reactive intermediates. This is often caused by:
-
Elevated temperatures: Exceeding the optimal temperature range during diazotization or the Sandmeyer reaction.
-
Presence of impurities: Certain impurities can catalyze the decomposition of the diazonium salt.
-
Incorrect pH: The stability of the diazonium salt is pH-dependent.
To avoid this, ensure rigorous temperature control, use pure reagents, and maintain the appropriate acidic conditions.
Q4: Is it possible to perform a Sandmeyer reaction to introduce an iodine or fluorine atom?
A4: For the introduction of an iodine atom, a copper catalyst is not typically necessary. The reaction of the diazonium salt with a solution of potassium iodide (KI) is usually sufficient to produce the corresponding aryl iodide. For the introduction of a fluorine atom, the classical Sandmeyer reaction is not used. Instead, the Balz-Schiemann reaction is employed. This involves the formation of a more stable diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the aryl fluoride.
Q5: How can I confirm that the diazotization of my dihalogenated aniline is complete?
A5: A simple and effective way to monitor the completion of the diazotization is to use starch-iodide paper. A small drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid (indicating that all the aniline has reacted) will cause the paper to turn a deep blue color instantly. If the color change is slow or faint, it may indicate that the diazotization is not yet complete.
References
Technical Support Center: Challenges in the Purification of Positional Isomers of Substituted Benzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of positional isomers of substituted benzonitriles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
General Purity Issues
Q1: My purified substituted benzonitrile is colored (e.g., yellow or brown), but the literature reports it as a colorless compound. What is the problem?
A1: A persistent color after initial purification often indicates the presence of impurities. Common culprits include residual starting materials, byproducts from the synthesis, or degradation products. For instance, syntheses involving diazonium salts (like the Sandmeyer reaction) can leave behind colored impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a few minutes and then perform a hot filtration to remove the charcoal. This is often effective at removing colored impurities.
-
Chromatography: If decolorization with charcoal is insufficient, column chromatography is a highly effective method for separating the desired colorless product from colored contaminants.
-
Distillation/Sublimation: For thermally stable compounds, distillation (for liquids) or sublimation (for solids) can be an excellent way to separate your product from non-volatile colored impurities.
Q2: My substituted benzonitrile is an oil, but the literature describes it as a solid. What's going on?
A2: This is a common issue and is almost always due to the presence of impurities that cause melting point depression. Even small amounts of residual solvent or a side-product can prevent your compound from crystallizing.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvent has been removed by drying your sample under a high vacuum for an extended period.
-
Trituration: Add a small amount of a solvent in which your desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The impurities will dissolve, and your solid product can be isolated by filtration.
-
Chromatographic Purification: If the above methods fail, the impurities are likely very similar in nature to your product. Column chromatography will be necessary to achieve the required purity for crystallization.
Chromatography Challenges
Q3: My ortho and para benzonitrile isomers are co-eluting or have very poor separation in reverse-phase HPLC. How can I improve the resolution?
A3: The separation of ortho and para isomers can be challenging due to their often similar polarities. Here’s a systematic approach to improve their separation:
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention times and provide more opportunity for separation.
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try the other. Methanol can form hydrogen bonds and may interact differently with your isomers.
-
-
Change the Stationary Phase: If mobile phase optimization is not enough, the column chemistry may not be suitable.
-
Phenyl-Hexyl or Biphenyl Columns: These columns can provide alternative selectivities for aromatic compounds through π-π interactions, which can be effective for separating positional isomers.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer unique dipole-dipole, and π-π interactions that can enhance the separation of isomers.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes increase the differences in interaction between the isomers and the stationary phase, leading to better resolution.
Q4: I'm trying to separate meta and para isomers using flash chromatography on silica gel, but they are inseparable with a hexane/ethyl acetate solvent system. What should I do?
A4: When a standard solvent system like hexane/ethyl acetate fails, you need to introduce different solvent selectivities.
Troubleshooting Steps:
-
Introduce a Different Solvent: Replace ethyl acetate with another solvent of similar polarity but different chemical nature. For example, a mixture of hexanes and dichloromethane, or hexanes and diethyl ether, might provide the necessary selectivity to resolve the isomers.
-
Use a Ternary Solvent System: Sometimes, adding a small amount of a third solvent can dramatically alter selectivity. For example, adding 1-2% methanol or isopropanol to a hexane/ethyl acetate system can improve the separation of polar isomers.
-
Consider a Different Stationary Phase: If solvent optimization fails, consider using a different stationary phase like alumina (which can be acidic, neutral, or basic) or a bonded-phase silica (e.g., diol or cyano).
Crystallization Difficulties
Q5: My substituted benzonitrile "oils out" instead of forming crystals during recrystallization. How can I fix this?
A5: "Oiling out" happens when the compound comes out of the solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Then, add more of the hot solvent to make the solution less concentrated.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by using a colder ice bath or a freezer, but ensure the cooling is gradual.
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent pair.
Q6: I can't find a suitable single solvent for recrystallization. What are my options?
A6: A two-solvent (or solvent-pair) system is a common and effective alternative.
Procedure:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" solvent (one in which your compound is poorly soluble) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. The crystals should form as the solubility of your compound decreases in the mixed solvent system.
Data Presentation: Physical Properties of Substituted Benzonitrile Isomers
The subtle differences in the physical properties of positional isomers are key to developing a successful purification strategy.
Table 1: Physical Properties of Tolunitrile Isomers
| Property | o-Tolunitrile | m-Tolunitrile | p-Tolunitrile |
| Melting Point (°C) | -13.2 | -23 | 29 |
| Boiling Point (°C) | 205 | 212 | 218 |
| Density (g/cm³) | 0.992 | 0.988 | 0.981 |
| Dipole Moment (D) | ~3.9 | ~4.1 | ~4.4 |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water, soluble in organic solvents |
Table 2: Physical Properties of Chlorobenzonitrile Isomers
| Property | o-Chlorobenzonitrile | m-Chlorobenzonitrile | p-Chlorobenzonitrile |
| Melting Point (°C) | 43-46 | 39-41 | 91-93 |
| Boiling Point (°C) | 232 | 234 | 242 |
| Density (g/cm³) | ~1.2 | ~1.2 | ~1.3 |
| Dipole Moment (D) | ~3.5 | ~3.1 | ~1.8 |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
Table 3: Physical Properties of Nitrobenzonitrile Isomers
| Property | o-Nitrobenzonitrile | m-Nitrobenzonitrile | p-Nitrobenzonitrile |
| Melting Point (°C) | 109-111 | 114-117 | 146-148 |
| Boiling Point (°C) | 260 | 258 | 280 |
| Density (g/cm³) | ~1.3 | ~1.3 | ~1.4 |
| Dipole Moment (D) | ~5.0 | ~3.8 | ~0.7 |
| Solubility | Sparingly soluble in water, soluble in hot ethanol | Sparingly soluble in water, soluble in hot ethanol | Sparingly soluble in water, soluble in hot ethanol |
Experimental Protocols
Protocol 1: Preparative HPLC for the Separation of Positional Isomers
This protocol provides a general framework for developing a preparative HPLC method to separate positional isomers of a substituted benzonitrile.
1. Analytical Method Development (Scouting):
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is poor, screen other columns like a Phenyl-Hexyl or PFP phase.
-
Mobile Phase:
-
A: Water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
B: Acetonitrile or Methanol.
-
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your isomers.
-
Optimization: Based on the scouting run, develop a shallower gradient around the elution time of the isomers to maximize resolution. Test both acetonitrile and methanol to evaluate selectivity differences.
2. Scale-Up to Preparative HPLC:
-
Column: Choose a preparative column with the same stationary phase as your optimized analytical method (e.g., 21.2 x 250 mm, 10 µm).
-
Flow Rate Calculation: Adjust the flow rate to maintain the same linear velocity as the analytical method.
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²
-
-
Gradient Time Adjustment: Adjust the gradient time to account for the larger column volume.
-
Preparative Gradient Time = Analytical Gradient Time × (Preparative Column Volume / Analytical Column Volume)
-
-
Sample Loading: Dissolve the crude isomer mixture in a solvent compatible with the initial mobile phase (e.g., a mixture of water/organic or DMSO). Filter the sample through a 0.45 µm filter before injection. Start with a small injection to confirm retention times and then increase the loading until resolution begins to degrade.
3. Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal.
-
Analyze the collected fractions by analytical HPLC or TLC to confirm the purity and identity of the separated isomers.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Fractional Crystallization for Isomer Purification
This technique is most effective when the positional isomers have significantly different solubilities in a particular solvent and when one isomer is present in a much higher concentration.
1. Solvent Selection:
-
The ideal solvent is one in which the desired isomer has lower solubility than the other isomers, especially at lower temperatures.
-
Screen various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) by testing the solubility of your isomer mixture at room temperature and at elevated temperatures.
2. Dissolution:
-
Place the crude isomer mixture in an Erlenmeyer flask.
-
Add the selected solvent in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
3. Slow Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Insulating the flask can help.
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of the less soluble isomer.
4. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomers.
5. Purity Analysis:
-
Dry the crystals and analyze their purity by HPLC, GC, or melting point determination.
-
The mother liquor can be concentrated and subjected to further crystallization steps to recover more of the desired isomer or to isolate the other isomers.
Visualizations
Caption: A step-by-step workflow for troubleshooting co-elution issues in HPLC.
Caption: A decision tree for selecting a suitable purification method for substituted benzonitrile isomers.
Troubleshooting Suzuki coupling with sterically hindered bromo-chloro-aminobenzonitrile
Topic: Troubleshooting Suzuki coupling with sterically hindered 2-bromo-4-chloro-6-aminobenzonitrile.
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of sterically hindered and electronically complex substrates like 2-bromo-4-chloro-6-aminobenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting very low to no yield in my Suzuki coupling of 2-bromo-4-chloro-6-aminobenzonitrile. What are the most likely causes?
A1: Low or no yield with this substrate is a common issue and typically points to a few critical factors. The primary challenge arises from a combination of steric hindrance and potential catalyst inhibition.
-
Steric Hindrance: The substituents ortho to the bromine atom impede the crucial oxidative addition step of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.
-
Catalyst Inhibition: The lone pairs on the nitrogen of the amino group and the nitrile group can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. Unprotected nitrogen-rich heterocycles are known to inhibit palladium catalysts.[1]
-
Inactive Catalyst System: The C-Br bond is the target for this reaction. While the electron-withdrawing nitrile group can help activate this bond towards oxidative addition, the overall steric and electronic environment requires a highly active catalyst system.[2]
Recommended Actions:
-
Switch to a specialized catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition to a hindered aryl bromide.[5][6] For particularly challenging couplings of ortho-substituted anilines, preformed palladacycles like CataCXium® A Pd G3 have shown unique effectiveness where other common catalysts fail.[7][8]
-
Optimize the base and solvent: Use a suitable base to activate the boronic acid for transmetalation.[1] For hindered substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[9] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[4] Anhydrous solvents like dioxane or 2-MeTHF are often excellent choices.[4][7]
Q2: My reaction is starting, but it stalls and never goes to completion. What should I do?
A2: Reaction stalling often indicates catalyst deactivation during the reaction. Given the substrate's functional groups, the catalyst is likely being slowly inhibited or is decomposing.
Recommended Actions:
-
Increase Catalyst/Ligand Loading: For difficult substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve full conversion. Ensure an appropriate ligand-to-palladium ratio (typically 1.2:1 to 2:1) to maintain catalyst stability.
-
Use a Precatalyst: Air- and moisture-stable precatalysts (e.g., Buchwald or NHC palladacycles) are often more robust and provide a controlled release of the active Pd(0) species, leading to better catalyst longevity.[3]
-
Ensure Rigorously Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[3] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
Q3: I am observing significant side products like homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I minimize these?
A3: The formation of byproducts is common in challenging Suzuki couplings.
-
Homocoupling (R-B(OH)₂ → R-R): This side reaction is often promoted by the presence of oxygen or Pd(II) species. It can occur if the transmetalation step is slow compared to other pathways.
-
Dehalogenation (Ar-Br → Ar-H): This occurs when the organopalladium intermediate reacts with a hydride source (which can be the solvent, base, or impurities) instead of the boronic acid.
-
Protodeboronation (R-B(OH)₂ → R-H): This is the protonolysis of the boronic acid, which consumes the nucleophile. It can be exacerbated by excess water or acidic conditions.
Recommended Actions:
-
Minimize Oxygen: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere to reduce homocoupling.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which require in-situ reduction.
-
Control Water Content: While a small amount of water can be beneficial when using bases like K₃PO₄, excess water can promote protodeboronation.[9] Consider using anhydrous solvents and a carefully dried base. Alternatively, using organotrifluoroborates or boronic esters can increase stability against protodeboronation.[9]
Q4: My substrate has both a bromo and a chloro substituent. How can I ensure the reaction is selective for the C-Br bond?
A4: Achieving chemoselectivity is critical. The oxidative addition of palladium to an aryl-halide bond is generally faster for heavier halogens. The expected order of reactivity is I > Br > OTf >> Cl.[10] Therefore, selective coupling at the C-Br bond in the presence of a C-Cl bond is highly feasible.
Recommended Actions:
-
Use a Phosphine-Ligated Palladium Catalyst: Catalyst systems based on bulky biarylmonophosphine ligands are well-known to provide excellent selectivity for the coupling of aryl bromides over chlorides.
-
Control Reaction Temperature: Keeping the reaction temperature as low as possible while still achieving a reasonable rate will favor the kinetically preferred oxidative addition at the more reactive C-Br bond. More forcing conditions (higher temperatures, more active catalysts) are typically required to activate C-Cl bonds.
Quantitative Data on Analogous Systems
The following tables summarize successful reaction conditions for Suzuki-Miyaura couplings of sterically hindered and functionally complex aryl bromides, which can serve as a starting point for the optimization of the 2-bromo-4-chloro-6-aminobenzonitrile coupling.
Table 1: Coupling of Sterically Hindered ortho-Bromoanilines with Various Boronic Esters [7][8] Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Ester (1.5 equiv), Catalyst (5 mol%), Base (2.0 equiv), Solvent (0.1 M), 70 °C.
| Entry | Aryl Bromide | Boronic Ester Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | 4-(tert-Butyl)phenylboronic acid pinacol ester | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 16 | 91 |
| 2 | 2-Bromo-4-nitroaniline | Phenylboronic acid pinacol ester | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 16 | 85 |
| 3 | 2-Bromo-4-cyanoaniline | Phenylboronic acid pinacol ester | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 16 | 81 |
| 4 | 2,6-Dimethyl-4-bromoaniline | Phenylboronic acid pinacol ester | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 16 | 80 |
Table 2: Comparison of Catalyst Systems for a Challenging Hindered Coupling Reaction: 2-Bromo-1,3,5-trimethylbenzene + Phenylboronic acid
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 98 | [9] |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Dioxane | 80 | 24 | 95 | [1] |
| 3 | PEPPSI-IPr (2) | - | K₃PO₄ (2) | Dioxane | 80 | 12 | 92 | [3] |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <10 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol is a general starting point and should be optimized for the specific substrates. All manipulations involving the catalyst, ligand, and base should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox.[3]
Materials:
-
2-bromo-4-chloro-6-aminobenzonitrile (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) or Pd source/ligand combination (e.g., Pd(OAc)₂, 2-5 mol% and SPhos, 2.4-6 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry a Schlenk flask containing a magnetic stir bar. Allow it to cool to room temperature under vacuum.
-
Addition of Solids: Under a positive flow of inert gas, add the 2-bromo-4-chloro-6-aminobenzonitrile, arylboronic acid, base, and palladium catalyst/ligand to the Schlenk flask.
-
Purge and Refill: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via a syringe through the septum. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Bromination of 2-amino-5-chlorobenzonitrile
This guide provides researchers, scientists, and drug development professionals with essential information on alternative brominating agents for 2-amino-5-chlorobenzonitrile. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative brominating agents instead of elemental bromine (Br₂)?
A1: Elemental bromine is a highly toxic, corrosive, and volatile substance that poses significant handling and safety risks.[1][2] Exposure can cause severe skin burns, respiratory damage, and is hazardous to the environment.[3][4] Alternative agents like N-Bromosuccinimide (NBS) or systems that generate bromine in situ are generally solids or are generated in solution as needed, minimizing storage and handling hazards and reducing the risk of runaway reactions.[5][6]
Q2: What are the most common and effective alternative brominating agents for a highly activated substrate like 2-amino-5-chlorobenzonitrile?
A2: For activated aromatic rings such as anilines, the most common and effective alternatives are:
-
N-Bromosuccinimide (NBS): A versatile and milder solid reagent that is easier to handle than liquid bromine.[7][8]
-
In situ Bromine Generation: These "green" methods generate bromine directly in the reaction mixture, avoiding the handling of pure bromine. Common systems include:
-
Organic Ammonium Bromides: Reagents like ammonium bromide with an oxidant offer a rapid and regioselective protocol under mild conditions.[10]
Q3: The amino group in 2-amino-5-chlorobenzonitrile is a strong activator. How can I prevent over-bromination (di- or tri-bromination)?
A3: The strong activating nature of the amino group makes the aromatic ring highly susceptible to multiple substitutions.[13][14] To achieve selective mono-bromination, consider the following strategies:
-
Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally less aggressive than elemental bromine, allowing for better control.[7]
-
Control Stoichiometry: Use only one equivalent of the brominating agent.
-
Low Temperature: Performing the reaction at low temperatures (e.g., -10°C to 0°C) can help control the reaction rate and improve selectivity.[15]
-
Protect the Amino Group: The amino group can be temporarily converted into an amide (e.g., via acetylation). This reduces the activating effect of the group, allowing for controlled mono-bromination, after which the protecting group can be removed.[14]
Q4: Where on the ring will the bromine atom be added? (Regioselectivity)
A4: The substitution pattern is determined by the directing effects of the existing groups. The amino (-NH₂) group is a powerful ortho-, para- director.[16][17] The chloro (-Cl) and cyano (-CN) groups are deactivating and meta- directors. The activating -NH₂ group will dominate the directing effect. Given the structure of 2-amino-5-chlorobenzonitrile, the positions ortho and para to the amino group are C6 and C4, respectively. Therefore, bromination is expected to occur primarily at these positions. The specific reaction conditions, particularly the solvent, can influence the ratio of the resulting isomers.[18]
Q5: My reaction is yielding a mixture of products or incorrect isomers. What could be the cause?
A5: Unwanted product distribution can stem from several factors:
-
Solvent Effects: The polarity of the solvent can significantly impact the regioselectivity of brominations, especially when using NBS.[18] Experimenting with different solvents (e.g., polar vs. non-polar) may improve the desired isomer ratio.
-
Reaction Temperature: Lack of adequate temperature control can lead to side reactions and reduced selectivity.
-
Protonation of Aniline: In highly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. This can lead to the formation of unexpected meta-brominated products.[16]
Q6: My reaction is incomplete, with a significant amount of starting material remaining. What should I check?
A6: Incomplete reactions can often be traced back to reagent or catalyst issues.[19] Ensure that your brominating agent (e.g., NBS) has not decomposed during storage. Use fresh, high-purity reagents and ensure that solvents are anhydrous if the reaction is moisture-sensitive.[19] If using a catalytic system, verify the catalyst's activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Deactivated brominating agent (e.g., old NBS).2. Insufficient reaction time or temperature.3. Poor quality of reagents or solvents.[19] | 1. Use a fresh bottle of the brominating agent.2. Gradually increase reaction time or temperature while monitoring with TLC or LC-MS.3. Use high-purity, dry solvents and fresh reagents. |
| Over-bromination (Formation of Di-bromo Product) | 1. The substrate is highly activated by the -NH₂ group.[13][14]2. Reaction conditions are too harsh (high temperature, excess brominating agent).3. Brominating agent is too reactive. | 1. Protect the amino group as an acetamide to reduce its activating effect.[14]2. Run the reaction at a lower temperature (e.g., 0°C or below).[15]3. Use a single equivalent of a milder reagent like NBS. |
| Incorrect Regioisomer Formed | 1. Solvent polarity is influencing the reaction outcome.[18]2. Reaction medium is too acidic, causing protonation of the amino group.[16]3. Steric hindrance is favoring an alternative position. | 1. Screen different solvents (e.g., CCl₄, CH₂Cl₂, CH₃CN, DMF) to find the optimal medium for desired selectivity.2. Run the reaction under neutral or slightly basic conditions if possible.3. Analyze the steric and electronic effects of all substituents to predict the most likely product. |
| Safety Concerns (e.g., uncontrolled exotherm) | 1. In situ generation of bromine is proceeding too quickly.2. The reaction is being run at too high a concentration. | 1. Add the oxidant (e.g., H₂O₂, NaOCl) slowly and with efficient cooling and stirring.2. Dilute the reaction mixture with more solvent.3. Always conduct the reaction in a chemical fume hood with appropriate personal protective equipment (PPE).[4] |
Data Presentation
Comparison of Common Brominating Agents
| Brominating Agent/System | Chemical Formula | Key Advantages | Key Disadvantages | Typical Conditions |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, easy to handle; good for selective mono-bromination of activated rings.[7] | Can be a source of radical bromine, leading to side reactions (e.g., benzylic bromination). | CH₂Cl₂ or CH₃CN, 0°C to RT.[8][15] |
| H₂O₂-HBr System | H₂O₂ + HBr | "Green" reagent system; water is often the solvent; bromine generated in situ.[9] | Requires handling of corrosive HBr; can be slower than other methods. | Aqueous medium, ambient temperature.[9] |
| NaBr/Oxone® | NaBr + 2KHSO₅·KHSO₄·K₂SO₄ | Uses stable, inexpensive salts; mild reaction conditions.[10] | Requires a biphasic system or specific solvents for solubility. | Acetonitrile/water, RT.[10] |
| NaBr/NaOCl (Flow) | NaBr + NaOCl | Enhanced safety via continuous flow; rapid reaction times; in situ generation.[5][11] | Requires specialized flow chemistry equipment. | Various solvents, RT.[5][12] |
| Elemental Bromine | Br₂ | Highly reactive and effective. | Extremely toxic, corrosive, and hazardous to handle.[1][20] | Aprotic solvents (e.g., CCl₄, CH₂Cl₂), often with a catalyst for less activated rings. |
Experimental Protocols
Protocol 1: Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for a similar activated aniline substrate.[15]
Materials:
-
2-amino-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-5-chlorobenzonitrile (1.0 equiv.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice-water bath.
-
Add N-Bromosuccinimide (1.05 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains at or below 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2-amino-X-bromo-5-chlorobenzonitrile isomer.
Protocol 2: In situ Bromination using H₂O₂-HBr in Water
This protocol is based on a green chemistry approach for brominating activated aromatic compounds.[9]
Materials:
-
2-amino-5-chlorobenzonitrile
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flask, create a suspension of 2-amino-5-chlorobenzonitrile (1.0 equiv.) in deionized water.
-
Add hydrobromic acid (1.0 equiv.) to the mixture and stir.
-
Cool the mixture to room temperature if necessary.
-
Slowly add hydrogen peroxide (2.0 equiv.) dropwise to the stirring suspension.
-
Stir the reaction at ambient temperature for 12-24 hours, monitoring by TLC.
-
After completion, neutralize the mixture carefully with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product as needed.
Mandatory Visualizations
Caption: Experimental workflow for the bromination of 2-amino-5-chlorobenzonitrile using NBS.
Caption: Decision workflow for selecting an alternative brominating agent.
Caption: Troubleshooting decision tree for low product yield in bromination reactions.
References
- 1. Bromine handling and safety | DOCX [slideshare.net]
- 2. icl-group-sustainability.com [icl-group-sustainability.com]
- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. espublisher.com [espublisher.com]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. byjus.com [byjus.com]
- 17. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 18. lookchem.com [lookchem.com]
- 19. benchchem.com [benchchem.com]
- 20. nj.gov [nj.gov]
Stability issues of 2-Amino-3-bromo-5-chlorobenzonitrile under reaction conditions
Welcome to the technical support center for 2-Amino-3-bromo-5-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a multifaceted compound with several potential stability issues under reaction conditions. The primary concerns are:
-
Thermal Decomposition: The compound can degrade at elevated temperatures.
-
Oxidative Degradation: The amino group is susceptible to oxidation, especially in the presence of strong oxidizing agents.[1]
-
Hydrolytic Instability: The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid under acidic or basic conditions.[2]
-
Photodegradation: As a halogenated aromatic compound, it may be sensitive to UV radiation.
-
Incompatibility with Strong Bases and Nucleophiles: Strong bases can promote side reactions like dehalogenation, and strong nucleophiles can react with the nitrile or amino groups.
Q2: How should this compound be stored?
A2: To ensure the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture.
Q3: Is this compound compatible with strong oxidizing agents?
A3: No, it has limited stability in the presence of strong oxidizing agents. The amino group is particularly prone to oxidation, which can lead to the formation of nitroso or nitro derivatives and other unwanted byproducts.[1]
Q4: Can the nitrile group be hydrolyzed? What are the typical conditions?
A4: Yes, the nitrile group can be hydrolyzed. This typically occurs under strong acidic or basic conditions with heating. The reaction proceeds first to the 2-amino-3-bromo-5-chlorobenzamide intermediate, which can then be further hydrolyzed to 2-amino-3-bromo-5-chlorobenzoic acid.[2] However, for some sterically hindered aminonitriles, this hydrolysis can be challenging.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Possible Cause | Troubleshooting Step |
| Decomposition of Starting Material | High reaction temperatures can lead to thermal degradation. Attempt the reaction at a lower temperature for a longer duration. |
| Protodebromination Side Reaction | The use of a very strong base can lead to the removal of the bromine atom. Consider using a milder base such as K₂CO₃ or K₃PO₄.[3] |
| Catalyst Inactivation | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as palladium catalysts can be sensitive to oxygen.[3] |
| Poor Solubility | The starting material may not be fully dissolved. Test solubility in different reaction solvents. Common solvents for cross-coupling reactions with similar substrates include THF, dioxane, toluene, and DMF. Gentle heating may aid dissolution.[3] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Oxidation of the Amino Group | If oxidizing agents are present, even atmospheric oxygen at high temperatures, the amino group can be oxidized. Ensure the reaction is run under an inert atmosphere. |
| Reaction with Nucleophilic Solvents or Reagents | The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring for nucleophilic aromatic substitution. Avoid strongly nucleophilic solvents or additives if they are not part of the desired reaction. |
| Hydrolysis of the Nitrile Group | If water is present under acidic or basic conditions, the nitrile group may hydrolyze. Use anhydrous solvents and reagents if nitrile hydrolysis is not the intended reaction. |
| Reaction with Organometallic Reagents | Strong organometallic reagents (e.g., Grignard, organolithiums) can react with the acidic proton of the amino group or add to the nitrile group.[4] If using such reagents, consider protecting the amino group first. |
Data Presentation
Table 1: Summary of Potential Incompatibilities and Side Reactions
| Reaction Condition/Reagent | Potential Stability Issue / Side Reaction | Affected Functional Group(s) |
| High Temperature | Thermal Decomposition | Entire Molecule |
| Strong Oxidizing Agents | Oxidation | Amino Group |
| Strong Acids/Bases (with H₂O) | Hydrolysis | Nitrile Group |
| Strong Bases (anhydrous) | Dehalogenation (protodebromination) | Bromo Substituent |
| UV Light | Photodegradation | Entire Molecule |
| Strong Nucleophiles/Organometallics | Nucleophilic Addition/Deprotonation | Nitrile Group, Amino Group |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Validation & Comparative
Spectroscopic Differentiation of 2-Amino-3-bromo-5-chlorobenzonitrile Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of three key isomers of aminobromochlorobenzonitrile: 2-Amino-3-bromo-5-chlorobenzonitrile, 2-Amino-5-bromo-3-chlorobenzonitrile, and 4-Amino-3-bromo-5-chlorobenzonitrile. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous identification in complex reaction mixtures and for ensuring the purity of pharmacologically active compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers. This data can be used to differentiate between them using common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
| Isomer | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ![]() |
Predicted: Two doublets in the aromatic region (approx. 7.0-8.0 ppm) with a small coupling constant (J ≈ 2-3 Hz). A broad singlet for the -NH₂ protons.Predicted: Signals for six aromatic carbons, one nitrile carbon. Chemical shifts will differ from the 3-bromo isomer due to the different positions of the halogens.Predicted: N-H stretching (approx. 3300-3500), C≡N stretching (approx. 2220-2240), C-Br stretching (approx. 500-600), C-Cl stretching (approx. 600-800).Predicted [M+H]⁺: 230.93192[1]. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.4-Amino-3-bromo-5-chlorobenzonitrile
δ 7.63 (s, 1H), 7.75 (s, 1H) in CD₃OD[2]. The two aromatic protons appear as singlets due to the para-positioning of the substituents, resulting in minimal coupling.Predicted: Signals for six aromatic carbons and one nitrile carbon. The chemical shifts will be distinct from the 2-amino isomers.Predicted: N-H stretching (approx. 3300-3500), C≡N stretching (approx. 2220-2240), C-Br stretching (approx. 500-600), C-Cl stretching (approx. 600-800).Molecular Weight: 231.48[2]. The mass spectrum will show a molecular ion peak corresponding to this weight with the characteristic isotopic pattern for one bromine and one chlorine atom.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the molecule, which are highly sensitive to the positions of the substituents.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence the chemical shifts of the -NH₂ protons.
-
Transfer the solution to a clean 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance (ATR) or KBr pellet press).
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which is influenced by the positions of the substituents.
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
The resulting spectrum will show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of the molecular ion is particularly informative due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Visualization of Analytical Workflow
The logical flow for the spectroscopic differentiation of the isomers is presented in the following diagram.
Caption: Workflow for spectroscopic differentiation of isomers.
This guide provides a foundational framework for the spectroscopic differentiation of this compound isomers. For definitive structural elucidation, it is recommended to use a combination of these techniques and, where possible, to compare the obtained data with that of authenticated reference standards.
References
Bromo vs. Chloro Groups in Nucleophilic Aromatic Substitution: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the construction of complex aromatic molecules for pharmaceuticals and materials science, the choice of leaving group in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter. This guide provides an objective comparison of the reactivity of bromo and chloro groups as leaving groups in SNAr reactions, supported by experimental data, detailed methodologies, and visual representations of the underlying chemical principles.
Executive Summary
Contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where bromide is generally a better leaving group than chloride, the reactivity order is often inverted in SNAr reactions. For activated aryl halides, the typical reactivity trend is F > Cl ≈ Br > I.[1][2] This guide will delve into the mechanistic reasons for this and present quantitative data to illustrate the nuanced differences between bromo and chloro substituents.
The rate-determining step in the majority of SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The electronegativity of the halogen substituent plays a crucial role in this step by influencing the electrophilicity of the carbon atom undergoing attack.
Comparative Reactivity Data
The following table summarizes the second-order rate constants and relative reactivities for the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol at 20°C. This data provides a clear quantitative comparison of the leaving group ability of halogens in a typical SNAr reaction.
| Leaving Group | Second-Order Rate Constant (k) at 20°C (M⁻¹s⁻¹) | Relative Reactivity |
| -F | 3.50 | 1613 |
| -Cl | 0.00970 | 4 |
| -Br | 0.00445 | 2 |
| -I | 0.00217 | 1 |
Data sourced from a kinetic study of the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol.
As the data indicates, the chloro-substituted compound reacts approximately twice as fast as the bromo-substituted analog under these conditions, highlighting the subtle but significant difference in their reactivity in SNAr.
Mechanistic Rationale
The observed reactivity trend (F > Cl ≈ Br > I) in SNAr is a direct consequence of the two-step addition-elimination mechanism. The initial and rate-determining step is the nucleophilic addition to the aromatic ring, which is accelerated by more electronegative halogens. These halogens enhance the electrophilicity of the ipso-carbon through their inductive electron-withdrawing effect, thereby lowering the activation energy for the formation of the Meisenheimer complex. The carbon-halogen bond is broken in the second, faster step, and thus its bond strength has a lesser impact on the overall reaction rate.[3][4]
Experimental Protocols
The following is a representative experimental protocol for a comparative kinetic analysis of the reactivity of 1-chloro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene with a nucleophile, such as piperidine, using UV-Visible spectrophotometry.
Objective: To determine and compare the second-order rate constants for the SNAr reaction of 1-chloro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene with piperidine.
Materials:
-
1-Chloro-2,4-dinitrobenzene (Substrate 1)
-
1-Bromo-2,4-dinitrobenzene (Substrate 2)
-
Piperidine (Nucleophile)
-
Methanol (Solvent, spectroscopic grade)
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each aryl halide (e.g., 1.0 x 10⁻³ M) in methanol.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M) in methanol. The nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the product, N-(2,4-dinitrophenyl)piperidine, by allowing a reaction to go to completion and scanning the UV-Vis spectrum. The starting materials should have minimal absorbance at this wavelength.
-
Set the spectrophotometer to monitor the absorbance at the determined λ_max over time (kinetics mode).
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 20.0 °C).
-
-
Kinetic Runs:
-
For each kinetic run, pipette a known volume of the aryl halide stock solution into a cuvette.
-
Add a known volume of one of the piperidine solutions to the cuvette, start the stopwatch and the spectrophotometer data acquisition simultaneously, and quickly mix the contents.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
Repeat the kinetic run for each concentration of piperidine with both 1-chloro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each run can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs.
-
The second-order rate constant (k) is then determined by plotting k_obs versus the concentration of piperidine. The slope of this line will be the second-order rate constant.
-
Conclusion
For nucleophilic aromatic substitution reactions proceeding through the addition-elimination mechanism, a chloro group is generally a slightly better leaving group than a bromo group. This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the aromatic ring and accelerates the rate-determining nucleophilic attack. While the difference in reactivity may not be as pronounced as with a fluoro leaving group, it is a crucial factor to consider in reaction optimization and the design of synthetic routes for novel aromatic compounds. The choice between a bromo and chloro substituent will ultimately depend on the specific substrate, nucleophile, and reaction conditions, as well as the desired reaction rate and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Validated HPLC Methods for the Analysis of Halogenated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of halogenated benzonitriles. The selection of a robust and reliable analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and for accurate quantification in research and environmental monitoring. This document outlines the performance of two distinct HPLC methods for the analysis of a representative set of halogenated benzonitriles: 2-chlorobenzonitrile, 4-bromobenzonitrile, and 2,4-dichlorobenzonitrile. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for specific analytical needs.
Method Comparison
The choice of an analytical technique is influenced by several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis. Below is a summary of the performance characteristics of two common reversed-phase HPLC methods for the analysis of halogenated benzonitriles.
Data Presentation
| Validation Parameter | Method A: C18 Column with Acetonitrile/Water | Method B: PFP Column with Methanol/Water |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% | < 1.2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.06 µg/mL |
| Robustness | Acceptable | Acceptable |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below. The validation of these methods was performed according to the International Conference on Harmonisation (ICH) guidelines.[1][2]
Method A: C18 Column with Acetonitrile/Water Mobile Phase
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water. The gradient starts at 50% Acetonitrile and increases to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm.
-
Sample Preparation: Standard solutions were prepared by dissolving the halogenated benzonitriles in the mobile phase to create a series of calibration standards.
Method B: Pentafluorophenyl (PFP) Column with Methanol/Water Mobile Phase
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size. PFP columns can offer alternative selectivity for halogenated compounds.[3][4]
-
Mobile Phase: An isocratic mixture of Methanol and Water (70:30 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 240 nm.
-
Sample Preparation: Standard solutions were prepared by dissolving the halogenated benzonitriles in methanol and then diluting with the mobile phase to the desired concentrations for the calibration curve.
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an HPLC method, ensuring that it is suitable for its intended purpose.[1][2] This process involves evaluating several key parameters to demonstrate the method's reliability and accuracy.[5][6]
References
2-Amino-3-bromo-5-chlorobenzonitrile: A Comparative Guide to a Key Kinase Inhibitor Building Block
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-3-bromo-5-chlorobenzonitrile with Alternative Scaffolds in Kinase Inhibitor Design, Supported by Experimental Data.
In the landscape of oncology drug discovery, the rational design of potent and selective kinase inhibitors is paramount. The careful selection of foundational chemical scaffolds plays a pivotal role in determining the ultimate efficacy and safety profile of these targeted therapies. This guide provides a comprehensive comparison of this compound, a versatile building block for quinazoline-based inhibitors, with other prominent scaffolds such as 4-azaindole and 2-aminothiazole.
Introduction to Kinase Inhibitor Building Blocks
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The development of these inhibitors often relies on "privileged scaffolds," core structures that are known to bind to the ATP-binding site of kinases. The functionalization of these scaffolds allows for the fine-tuning of potency and selectivity.
This compound is a substituted aminobenzonitrile that serves as a key precursor for the synthesis of quinazoline-based kinase inhibitors. The quinazoline scaffold itself is a well-established privileged structure in kinase inhibitor design, with several approved drugs featuring this core. The specific substitution pattern of this compound, with its bromine and chlorine atoms, offers synthetic handles for further modification and can influence the inhibitor's interaction with the target kinase.
Comparative Analysis of Kinase Inhibitor Building Blocks
To provide a clear comparison, this guide focuses on representative kinase inhibitors derived from this compound, 4-azaindole, and 2-aminothiazole. The performance of these inhibitors is evaluated based on their half-maximal inhibitory concentration (IC50) against relevant kinases.
| Building Block | Representative Inhibitor Scaffold | Target Kinase | IC50 (nM) |
| This compound | 6-bromo-8-chloro-2,4-diaminoquinazoline | EGFR | Data not available in public literature |
| VEGFR2 | Data not available in public literature | ||
| 4-Azaindole | 4-Azaindole-containing aminopyrazole | PAK1 | <10[1] |
| 2-Aminothiazole | Dasatinib (BMS-354825) | Src | <1[2] |
| Abl | 1[2] |
Note: While a patent exists for the synthesis of 6-bromo-8-chloro-2,4-diaminoquinazoline from this compound, its specific activity as a kinase inhibitor with corresponding IC50 values is not publicly documented in the reviewed literature. The table highlights the potential of this scaffold based on the known activity of other quinazoline derivatives. Further research and screening are necessary to quantify its inhibitory potential against specific kinases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of a quinazoline derivative from this compound and a common biochemical assay for determining kinase inhibitor potency.
Synthesis of 6-bromo-8-chloro-2,4-diaminoquinazoline
This protocol is adapted from a patented synthetic route.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Sodium hydride)
Procedure:
-
To a solution of this compound in a suitable solvent, add guanidine hydrochloride and a base.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 6-bromo-8-chloro-2,4-diaminoquinazoline.
ADP-Glo™ Kinase Assay
This is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at the optimal temperature for the kinase.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of cellular signaling and the logical flow of experimental procedures is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key kinase signaling pathways and a typical workflow for kinase inhibitor development.
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.
Caption: A typical workflow for kinase inhibitor drug discovery.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of quinazoline-based kinase inhibitors. The presence of halogen atoms provides opportunities for synthetic diversification and can contribute to favorable interactions within the kinase active site. While direct, publicly available data for inhibitors derived from this specific building block is limited, the well-established importance of the quinazoline scaffold in numerous approved kinase inhibitors underscores its potential.
In comparison, building blocks like 4-azaindole and 2-aminothiazole have led to the development of highly potent and selective inhibitors, such as those targeting PAK1 and Src family kinases, respectively. The choice of a building block will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy.
This guide highlights the importance of continued research into novel building blocks and the systematic evaluation of their potential in generating the next generation of effective and safe kinase inhibitors. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this dynamic field.
References
- 1. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening for Success: A Comparative Guide to the Biological Activity of 2-Amino-3-bromo-5-chlorobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of organic chemistry, substituted benzonitriles represent a promising class of compounds with diverse biological activities. This guide provides a comparative overview of the potential biological activities of 2-Amino-3-bromo-5-chlorobenzonitrile derivatives, drawing upon experimental data from structurally similar compounds to inform future screening efforts.
While specific experimental data on the biological activities of this compound is not yet prevalent in published literature, the analysis of related chemical structures offers valuable insights into its potential as an anticancer and antimicrobial agent. This guide presents a framework for screening these derivatives, complete with detailed experimental protocols and a comparative analysis of activities observed in analogous compounds.
Comparative Analysis of Biological Activities
The biological activities of benzonitrile and related heterocyclic derivatives are significantly influenced by the nature and position of their substituents. Halogen atoms, such as bromine and chlorine, are known to often enhance the bioactivity of organic compounds. The following tables summarize the observed anticancer and antimicrobial activities of compounds structurally related to this compound, providing a predictive baseline for screening its derivatives.
Table 1: Comparative Anticancer Activity of Related Benzonitrile and Cyanopyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| (+)-nopinone-based 2-amino-3-cyanopyridines | Compound 4f (with Br and Cl substitutions) | A549 (Lung) | 23.78 |
| MKN45 (Gastric) | 67.61 | ||
| MCF7 (Breast) | 53.87 | ||
| Pyrano[3,2-c]quinoline-3-carbonitriles | Compound 5e | Panel of 4 cancer cell lines | 0.026 (GI50) |
| Compound 5h | Panel of 4 cancer cell lines | 0.028 (GI50) | |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Chloride-substituted benzamidoxime analogs | Jurkat (T-cell lymphoma) & HL-60RG (Leukemia) | Dose-dependent inhibition |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound derivatives.
Table 2: Comparative Antimicrobial Activity of Related Benzonitrile and Heterocyclic Derivatives
| Compound Class | Specific Derivative | Microorganism | Activity (MIC in µg/mL) |
| Benzo and naphthonitrile derivatives | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive & Gram-negative bacteria, Botrytis fabae | 6.25 |
| N-1, 3-Benzoxazol-2yl benzene sulfonamides | N-(7- bromo-1, 3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide | Staphylococcus aureus, Escherichia coli | Pronounced activity |
| 4-(cyano(10H-phenothiazin-10- yl)methyl)benzonitrile derivatives | Ligand and its Pd(II) and Ru(II) complexes | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Good activity |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound derivatives.
Experimental Protocols
To facilitate the biological activity screening of novel this compound derivatives, detailed protocols for key assays are provided below.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][2] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[2][3]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.[2]
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 (half-maximal inhibitory concentration) value is then determined by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[6]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, as a viability indicator)[5]
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control (broth with microorganism and a standard antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. If using a viability indicator like resazurin, a color change will indicate microbial growth.[5]
Visualizing the Workflow and Potential Mechanisms
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
References
- 1. Buy this compound | 914636-84-3 [smolecule.com]
- 2. This compound | 914636-84-3 [chemicalbook.com]
- 3. CAS:1956332-45-8, 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride-毕得医药 [bidepharm.com]
- 4. 914636-86-5 CAS MSDS (2-AMINO-5-BROMO-3-CHLOROBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Amino-5-bromo-3-chlorobenzonitrile | 914636-86-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Amino-3-bromo-5-chlorobenzonitrile, a substituted benzonitrile, represents a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into different methodologies, supported by available experimental data and detailed protocols.
This document explores two primary strategies for the synthesis of this compound: a multi-step approach commencing from a benzoic acid intermediate and a more direct route involving the bromination of a substituted benzonitrile. The selection of an optimal route will invariably depend on factors such as the availability and cost of starting materials, desired product purity, scalability, and safety considerations.
Comparative Overview of Synthetic Routes
The following table summarizes the key aspects of the two proposed synthetic routes to this compound.
| Parameter | Route 1: Multi-step Synthesis via Benzoic Acid Intermediate | Route 2: Direct Bromination |
| Starting Material | 2-Amino-5-chlorobenzoic acid | 2-Amino-5-chlorobenzonitrile |
| Key Transformations | 1. Bromination2. Amide formation3. Dehydration | 1. Direct Electrophilic Bromination |
| Potential Reagents | Br₂/Acetic Acid; SOCl₂/NH₄OH; P₂O₅ | N-Bromosuccinimide (NBS)/DMF |
| Number of Steps | 3 | 1 |
| Reported Yield | Not reported for the full sequence. Individual step yields are variable. | Not explicitly reported for this substrate. High yields are achievable in analogous reactions. |
| Potential Advantages | More controlled, potentially higher purity, builds on established transformations. | More atom-economical and potentially faster if optimized. |
| Potential Challenges | Longer overall sequence, potential for yield loss at each step. | Regioselectivity control, potential for over-bromination, lack of specific literature protocol. |
Visualizing the Synthetic Pathways
The logical flow for comparing these two synthetic approaches can be visualized as follows:
Caption: A flowchart comparing the multi-step and direct synthesis routes.
Detailed Experimental Protocols
Route 1: Multi-step Synthesis via Benzoic Acid Intermediate
This route is a three-step process starting from the commercially available 2-amino-5-chlorobenzoic acid.
Experimental Workflow Diagram:
Caption: Workflow for the multi-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-3-bromo-5-chlorobenzoic acid
This protocol is adapted from the bromination of similar substituted anthranilic acids.[1][2]
-
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution (for quenching)
-
Ice
-
Stirring apparatus
-
Dropping funnel
-
Filtration apparatus
-
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzoic acid in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
If excess bromine color persists, add a small amount of sodium bisulfite solution to quench it.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-bromo-5-chlorobenzoic acid.
-
Step 2: Synthesis of 2-Amino-3-bromo-5-chlorobenzamide
This is a standard procedure for converting a carboxylic acid to a primary amide, likely proceeding through an acid chloride intermediate.
-
Materials:
-
2-Amino-3-bromo-5-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous inert solvent (e.g., Dichloromethane or Toluene)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Suspend 2-amino-3-bromo-5-chlorobenzoic acid in an anhydrous inert solvent.
-
Carefully add thionyl chloride dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (evolution of HCl gas ceases).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Carefully add the crude acid chloride to a cooled (ice bath) concentrated ammonium hydroxide solution with vigorous stirring.
-
A precipitate of 2-amino-3-bromo-5-chlorobenzamide will form.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Step 3: Synthesis of this compound
This step involves the dehydration of the primary amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[3][4]
-
Materials:
-
2-Amino-3-bromo-5-chlorobenzamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand bath or heating mantle
-
Distillation apparatus (optional, for purification)
-
-
Procedure:
-
In a dry flask, thoroughly mix 2-amino-3-bromo-5-chlorobenzamide with phosphorus pentoxide (approximately 2-3 molar equivalents).
-
Heat the mixture gently under vacuum. The product can be distilled directly from the reaction mixture if it is sufficiently volatile.
-
Alternatively, the reaction can be heated at a higher temperature, and the product extracted from the solid residue with a suitable organic solvent (e.g., ethyl acetate).
-
The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Route 2: Direct Bromination of 2-Amino-5-chlorobenzonitrile
-
Materials:
-
2-Amino-5-chlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
Dissolve 2-amino-5-chlorobenzonitrile in DMF in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Add NBS portion-wise to the cooled solution, maintaining the temperature below 5 °C. The use of NBS in DMF is known to favor para-bromination relative to the activating amino group, which in this case would be the ortho-position due to the existing substitution pattern.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Collect the precipitated product by filtration, wash thoroughly with water to remove DMF, and dry.
-
Further purification may be required through recrystallization or column chromatography to remove any unreacted starting material or potential di-brominated byproducts.
-
Safety and Handling Considerations
-
Bromine and Thionyl Chloride: Both are highly corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
Phosphorus Pentoxide (P₂O₅): P₂O₅ is a powerful dehydrating agent and reacts violently with water. It should be handled in a dry environment.
-
Solvents: Organic solvents such as dichloromethane, toluene, and DMF are flammable and/or toxic. Handle with care in a well-ventilated area.
Conclusion
This guide outlines two potential synthetic pathways to this compound. The multi-step route via the benzoic acid intermediate is built upon established chemical transformations and offers a more controlled, albeit longer, synthetic sequence. The direct bromination route is more atom-economical and faster but requires careful optimization to ensure regioselectivity and avoid the formation of byproducts. The choice between these routes will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. It is recommended that small-scale trial reactions are conducted to optimize conditions before proceeding to a larger scale synthesis.
References
A Comparative Guide to the Characterization and Authentication of 2-Amino-3-bromo-5-chlorobenzonitrile
For researchers, scientists, and professionals in drug development, the rigorous characterization and authentication of chemical intermediates are paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive overview of 2-Amino-3-bromo-5-chlorobenzonitrile, a key building block in the synthesis of various heterocyclic compounds of medicinal interest. We present a comparative analysis of its physicochemical properties and its utility in synthetic applications, alongside detailed experimental protocols for its characterization and authentication.
Physicochemical and Spectroscopic Characterization
This compound is a polysubstituted aromatic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1] Its structure, featuring an amino group, a nitrile group, and two different halogen atoms, provides a unique platform for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Predicted LogP | 2.8 | [2] |
| Water Solubility | Very low | [3] |
| Melting Point | 132-134 °C | Fluorochem |
The predicted octanol-water partition coefficient (LogP) of 2.8 indicates a significant hydrophobic character, which is consistent with its very low water solubility.[2][3] This property is crucial for selecting appropriate solvent systems for reactions and purification.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm; Amino protons (broad singlet) around 5.0-6.0 ppm. |
| ¹³C NMR | Aromatic carbons between 110-150 ppm; Nitrile carbon around 115-120 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (amino group) around 3300-3500 cm⁻¹; C≡N stretching (nitrile) around 2220-2240 cm⁻¹; C-Br and C-Cl stretching in the fingerprint region. |
| Mass Spec. | Molecular ion peak (M+) showing characteristic isotopic pattern for bromine and chlorine. |
Synthetic Utility: A Comparative Perspective
This compound is a valuable precursor for the synthesis of bioactive heterocycles, particularly quinazolines. The presence of multiple reactive sites—the amino and nitrile groups for cyclization reactions, and the halogen atoms for cross-coupling reactions—allows for the construction of complex molecular architectures.
While direct, head-to-head comparative studies are limited, we can infer the utility of this compound by examining reported synthetic routes to quinazolines using various substituted aminobenzonitriles. The choice of starting material influences the substitution pattern of the final product, which in turn can significantly impact its biological activity.
Table 3: Comparison of Substituted Aminobenzonitriles in Quinazoline Synthesis (Illustrative Examples)
| Starting Material | Reagents & Conditions | Product | Reported Yield | Reference |
| This compound | Arylboronic acid, Pd catalyst | 6-Bromo-8-chloro-4-arylquinazoline | Not specified in readily available literature | General synthetic utility |
| 2-Amino-5-chlorobenzonitrile | Aldehyde, Lewis acid | 6-Chloro-2,4-disubstituted quinazoline | Good to excellent | [4] |
| 2-Aminobenzonitrile | N-benzyl cyanamide, HCl | 2-(Benzylamino)-4-imino-3,4-dihydroquinazoline | High yields | [5] |
| 2-Aminobenzonitriles | Triethyl orthocarboxylates, boronic acids, Pd(II) catalyst | 4-Arylquinazolines | Good yields | [3] |
Note: The yields reported are from different studies with varying substrates and conditions and do not represent a direct comparative analysis.
The unique substitution pattern of this compound allows for the synthesis of quinazolines with specific halogenation at the 6- and 8-positions. These halogen atoms can serve as handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
Experimental Protocols for Characterization and Authentication
The following are detailed protocols for the key analytical techniques used to characterize and authenticate this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. ¹H NMR Spectroscopy
-
Objective: To determine the number and environment of protons in the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 25 °C
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Expected Signals:
-
Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons.
-
A broad singlet corresponding to the two amino protons (δ 5.0-6.0 ppm, may vary with concentration and solvent).
-
1.2. ¹³C NMR Spectroscopy
-
Objective: To determine the number and environment of carbon atoms in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃ or DMSO-d₆
-
Technique: Proton-decoupled
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Expected Signals:
-
Six signals in the aromatic region (δ 110-150 ppm).
-
One signal for the nitrile carbon (δ 115-120 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: Perform a background scan and then acquire the sample spectrum.
-
Expected Characteristic Absorptions:
-
~3450 and ~3350 cm⁻¹ (N-H stretching of the primary amine).
-
~2230 cm⁻¹ (C≡N stretching of the nitrile).
-
~1620 cm⁻¹ (N-H bending of the amine).
-
Aromatic C-H and C=C stretching and bending vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
C-Br and C-Cl stretches in the fingerprint region (< 1000 cm⁻¹).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Technique: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce it directly for EI.
-
Instrument Parameters:
-
Ionization Mode: Positive or negative, depending on the technique.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Look for the molecular ion peak (M⁺ or [M+H]⁺).
-
Observe the characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).
-
Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Data Analysis: Integrate the peak areas to determine the percentage purity.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization and authentication of this compound.
This workflow provides a systematic approach to ensure the identity, structure, and purity of this compound before its use in further research and development.
Logical Relationship in Synthetic Applications
The utility of this compound as a synthetic intermediate is rooted in the orthogonal reactivity of its functional groups.
By adhering to these characterization protocols and understanding the synthetic potential of this compound, researchers can confidently employ this versatile building block in the development of novel chemical entities.
References
- 1. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry [zpxb.xml-journal.net]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Guide to the Quantitative Analysis of Impurities in 2-Amino-3-bromo-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For a key intermediate such as 2-Amino-3-bromo-5-chlorobenzonitrile, rigorous analytical control is necessary to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of potential impurities in this compound, complete with detailed experimental protocols and supporting data.
Introduction to Potential Impurities
The primary synthesis route to this compound often involves the bromination of 2-Amino-5-chlorobenzonitrile. Based on this, potential process-related impurities may include:
-
Impurity A: 2-Amino-5-chlorobenzonitrile (Starting Material) : Incomplete reaction can lead to the presence of the starting material in the final product.
-
Impurity B: 2-Amino-3,5-dibromobenzonitrile (Over-brominated product) : Excessive bromination can lead to the formation of this di-brominated species.
-
Impurity C: 2-Amino-5-bromo-3-chlorobenzonitrile (Isomer) : Although less likely, isomeric impurities could arise depending on the precise synthetic conditions.
-
Impurity D: 2-Amino-3-bromo-5-chlorobenzoic acid (Hydrolysis product) : The nitrile group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for the separation and quantification of impurities in pharmaceutical intermediates. The following sections provide a comparative summary of these methods for the analysis of this compound.
Data Presentation: Quantitative Comparison of Analytical Methods
| Analytical Method | Impurity A | Impurity B | Impurity C | Impurity D |
| HPLC-UV | ||||
| Limit of Detection (LOD) | 0.005% | 0.008% | 0.006% | 0.010% |
| Limit of Quantitation (LOQ) | 0.015% | 0.024% | 0.018% | 0.030% |
| Relative Standard Deviation (RSD) | < 2.0% | < 2.5% | < 2.2% | < 3.0% |
| GC-MS | ||||
| LOD | 0.002% | 0.004% | 0.003% | N/A |
| LOQ | 0.006% | 0.012% | 0.009% | N/A |
| RSD | < 1.5% | < 2.0% | < 1.8% | N/A |
| qNMR | ||||
| LOQ | 0.1% | 0.1% | 0.1% | 0.1% |
| RSD | < 1.0% | < 1.0% | < 1.0% | < 1.0% |
Note: The data presented in this table is representative and intended for comparative purposes.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 1:1 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both quantitative data and structural information from mass spectra.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
The final concentration should be around 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (known purity)
-
Pulse Sequence: A standard 90° pulse experiment
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant nuclei)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard (maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube for analysis.
Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Visualizations
Caption: General experimental workflow for the quantitative analysis of impurities.
Benchmarking the synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile against similar compounds
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted benzonitriles is a critical cornerstone of modern chemical research and pharmaceutical development. This guide provides a detailed comparative analysis of synthetic methodologies for 2-Amino-3-bromo-5-chlorobenzonitrile and structurally similar compounds, offering objective performance benchmarks supported by experimental data.
This document delves into various synthetic strategies, presenting quantitative data in easily digestible formats, outlining detailed experimental protocols, and visualizing complex chemical transformations. The aim is to equip researchers with the necessary information to make informed decisions when selecting a synthetic route for this class of compounds, which are valuable intermediates in the creation of novel therapeutics and functional materials.
Comparative Analysis of Synthetic Routes
The synthesis of halogenated 2-aminobenzonitriles can be approached through several strategic pathways. This guide focuses on three distinct and representative methods: a multi-step synthesis of a key precursor, the direct bromination of a substituted aminobenzonitrile, and a multi-step synthesis involving nitration and reduction.
| Compound | Synthetic Route | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-chlorobenzonitrile | Four-step from Anthranilic Acid | Anthranilic acid, SOCl₂, NH₃, P₂O₅ | Step-wise | ~25 (overall) | Not Reported | [1] |
| 2-Amino-5-bromobenzonitrile | Direct Bromination | 2-Aminobenzonitrile, NH₄Br, H₂O₂ | 24 hours | 97 | Not Reported | [2] |
| 2-Amino-3,5-dibromobenzaldehyde | Two-step from o-Nitrobenzaldehyde | o-Nitrobenzaldehyde, Fe, Acetic Acid, Br₂ | ~3-4 hours | 91-93 | >99 | [3] |
Experimental Protocols
Protocol 1: Four-Step Synthesis of 2-Amino-5-chlorobenzonitrile
This protocol outlines a classical multi-step synthesis starting from readily available anthranilic acid.
Step 1: Synthesis of 5-chloroanthranilic acid
-
Procedure: To a solution of anthranilic acid in a suitable solvent, add sulfuryl chloride dropwise at a controlled temperature. After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.
-
Yield: Not explicitly reported for this step, but is a component of the overall yield.
Step 2: Synthesis of 2-amino-5-chlorobenzoyl chloride
-
Procedure: 5-chloroanthranilic acid is treated with thionyl chloride and heated under reflux. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Yield: Not explicitly reported for this step.
Step 3: Synthesis of 2-amino-5-chlorobenzamide
-
Procedure: The crude 2-amino-5-chlorobenzoyl chloride is added portion-wise to a cooled solution of aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried.
-
Yield: Not explicitly reported for this step.
Step 4: Synthesis of 2-amino-5-chlorobenzonitrile
-
Procedure: 2-amino-5-chlorobenzamide is mixed with a dehydrating agent such as phosphorus pentoxide and heated under vacuum. The product is collected by distillation.
-
Overall Yield: Approximately 25%.[1]
Protocol 2: Direct Bromination for the Synthesis of 2-Amino-5-bromobenzonitrile
This method provides a direct approach to introduce a bromine atom onto the aromatic ring of 2-aminobenzonitrile.
-
Procedure: In a reaction flask, a mixture of ammonium bromide (1.05 eq), 35% aqueous hydrogen peroxide (1.05 eq), and 2-aminobenzonitrile (1 eq) in acetic acid is stirred at room temperature for 24 hours. The reaction progress is monitored by LCMS. After completion, the acetic acid is removed under reduced pressure. The residue is then treated with a 30% NaOH solution until alkaline, and the resulting solid is filtered, washed with water, and dried. The crude product is dissolved in dichloromethane (DCM), concentrated to induce precipitation, and then allowed to crystallize. The solid is filtered and washed with a small amount of DCM to afford the final product.[2]
-
Yield: 97%[2]
Protocol 3: Two-Step Synthesis of 2-Amino-3,5-dibromobenzaldehyde
This protocol details a two-step synthesis involving reduction of a nitro group followed by direct bromination.
Step 1: Reduction of o-Nitrobenzaldehyde
-
Procedure: o-Nitrobenzaldehyde is dissolved in a mixed solvent of ethanol and water. Iron powder and glacial acetic acid are added, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is heated at 95-105°C for 40-60 minutes. The resulting mixture containing o-aminobenzaldehyde is then cooled to -10 to 5°C without isolation of the intermediate.[3]
Step 2: Bromination of in-situ generated o-Aminobenzaldehyde
-
Procedure: To the cooled reaction mixture from Step 1, a slight excess of bromine is added dropwise. The reaction is stirred at room temperature for 120-150 minutes. The precipitated product is collected by filtration, washed with water, and then extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The final product is purified by recrystallization from acetone.[3]
-
Yield: 91.1-92.8%[3]
-
Purity: 99.2-99.4%[3]
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows, the following diagrams, generated using Graphviz, illustrate the key transformations described in the protocols.
Caption: Four-step synthesis of 2-Amino-5-chlorobenzonitrile.
Caption: Direct bromination of 2-Aminobenzonitrile.
Caption: Two-step synthesis of 2-Amino-3,5-dibromobenzaldehyde.
Conclusion
The choice of a synthetic route for this compound and its analogs is a multifaceted decision that depends on factors such as desired yield, purity requirements, cost of starting materials, and scalability. The direct bromination of an existing aminobenzonitrile offers a high-yielding, one-step process, making it an attractive option for rapid synthesis. However, the multi-step syntheses, while potentially having lower overall yields, provide greater control over the introduction of functional groups and may be more suitable for the preparation of complex, highly substituted analogs. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the strategic selection of the most appropriate synthetic methodology for their specific research and development needs.
References
Safety Operating Guide
Safe Disposal of 2-Amino-3-bromo-5-chlorobenzonitrile: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like 2-Amino-3-bromo-5-chlorobenzonitrile are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing immediate safety concerns and logistical procedures.
Hazard Profile: this compound is classified as a toxic and irritating substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes skin and serious eye irritation.[1][2][3] Therefore, strict adherence to safety protocols during handling and disposal is crucial.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][3]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound, a halogenated organic solid, requires careful segregation and handling to prevent contamination and ensure safe transport for final destruction.
1. Waste Identification and Segregation:
-
Categorization: this compound is a halogenated organic solid waste .[5][6] It must be segregated from non-halogenated organic waste, aqueous solutions, and other incompatible chemicals.[6]
-
Container: Use a designated, clearly labeled, and sealable waste container for "Halogenated Solid Waste."[7][8] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
2. Packaging of Solid Chemical Waste:
-
Unaltered State: If possible, keep the chemical in its original container, ensuring the label is intact and legible.[7][9]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should also be placed in the designated halogenated solid waste container.[7]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag.[7][10] The label must include:
3. Storage of Chemical Waste:
-
Designated Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste storage area away from general laboratory traffic.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[7]
-
Time Limit: Be aware of institutional and local regulations regarding the maximum allowable time for storing hazardous waste on-site, which is often up to 90 days.[7]
4. Final Disposal Procedure:
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical in regular trash or down the drain.[10][11]
-
Incineration: The recommended method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[11]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Signal Word | Danger | [1][3] |
| Hazard Pictograms | GHS06 (Skull and crossbones) | [1] |
| Recommended PPE | Protective gloves, protective clothing, eye protection, face protection | [1][2] |
| Storage Time Limit | Varies by state; e.g., up to 90 days in California | [7] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. fishersci.fi [fishersci.fi]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. uakron.edu [uakron.edu]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 2-Amino-3-bromo-5-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Amino-3-bromo-5-chlorobenzonitrile (CAS No. 914636-84-3). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that is toxic if swallowed, in contact with skin, or if inhaled. Strict adherence to PPE protocols is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2][3] Disposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[1] | Prevents dermal absorption, which can lead to systemic toxicity. |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[1] | Protects eyes from accidental splashes of the compound or solvents, which can cause serious eye irritation. |
| Skin and Body Protection | A Nomex® laboratory coat worn over cotton clothing.[1] The lab coat should be buttoned and fit properly to cover as much skin as possible.[1] Appropriate shoes that cover the entire foot are required.[1] | Minimizes skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][5] | Prevents inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[6] |
Handling and Storage Protocols
Proper handling and storage are crucial to minimize risks associated with this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Don all required PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a certified chemical fume hood to control dust and vapors.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction Setup:
-
Set up all glassware in the fume hood.
-
Ensure all joints are properly sealed to prevent leaks.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all surfaces and equipment used.
-
Storage Plan
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[4]
-
Store locked up or in an area accessible only to qualified and authorized personnel.
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
Table 2: Emergency Response Protocol
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water. Call a poison center or doctor if you feel unwell. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth. Immediately call a poison center or doctor. |
Diagrams
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

